molecular formula C16H17NO2S B258089 [(3,4-Dimethylphenyl)sulfonyl]indoline

[(3,4-Dimethylphenyl)sulfonyl]indoline

Cat. No.: B258089
M. Wt: 287.4 g/mol
InChI Key: CEXYJRSIBLKFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-Dimethylphenyl)sulfonyl]indoline is a synthetic indoline sulfonamide derivative of significant interest in medicinal chemistry and antimicrobial research. This compound is primarily investigated for its potential as a novel antibacterial agent with a unique mechanism of action. Its core research value lies in the inhibition of the bacterial enzyme DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a promising and underexplored target for antibiotics . DapE is essential for bacterial cell wall synthesis and is present in a wide range of Gram-negative and most Gram-positive bacteria, yet it is absent in humans, suggesting the potential for selective toxicity . Molecular docking studies indicate that compounds in this class bind competitively in the di-zinc active site of the DapE enzyme, where the sulfonamide group acts as a zinc-binding group (ZBG) . The indoline scaffold is a recognized privileged structure in drug discovery, featured in several approved therapeutics, which underscores the chemical utility and biological relevance of this core structure . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a reference standard in biochemical assays to study bacterial enzyme inhibition and structure-activity relationships (SAR). This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H17NO2S/c1-12-7-8-15(11-13(12)2)20(18,19)17-10-9-14-5-3-4-6-16(14)17/h3-8,11H,9-10H2,1-2H3

InChI Key

CEXYJRSIBLKFIX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C

Origin of Product

United States

Foundational & Exploratory

[(3,4-Dimethylphenyl)sulfonyl]indoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: [(3,4-Dimethylphenyl)sulfonyl]indoline

An In-depth Analysis of its Chemical Structure, Properties, Synthesis, and Therapeutic Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] When functionalized with a sulfonyl moiety, the resulting N-sulfonylindoline derivatives present a unique combination of structural rigidity and electronic properties that make them attractive for drug design. This technical guide provides a comprehensive overview of a specific member of this class, [(3,4-Dimethylphenyl)sulfonyl]indoline. We will dissect its chemical structure, predict its physicochemical and spectroscopic properties based on analogous compounds, and detail a robust synthetic protocol complete with mechanistic insights. Furthermore, this document explores the broader research context and potential applications of this scaffold in modern drug discovery, particularly in oncology.[3][4]

Chemical Structure and Nomenclature

The molecule [(3,4-Dimethylphenyl)sulfonyl]indoline, with the systematic IUPAC name 1-[(3,4-dimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole , is a tertiary sulfonamide. Its structure is composed of three key components:

  • Indoline Core: A bicyclic heterocyclic amine consisting of a benzene ring fused to a five-membered pyrrolidine ring. This scaffold provides a rigid, three-dimensional framework.

  • Sulfonamide Linker (-SO₂-N<): This functional group is a critical pharmacophore known for its ability to act as a hydrogen bond acceptor and its metabolic stability.

  • 3,4-Dimethylphenyl Group: An aromatic ring substituted with two methyl groups, which contributes to the molecule's lipophilicity and can engage in hydrophobic or van der Waals interactions with biological targets.

Caption: Chemical structure of [(3,4-Dimethylphenyl)sulfonyl]indoline.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₆H₁₇NO₂S Calculated
Molecular Weight 287.38 g/mol Calculated
Appearance Likely a white to off-white solid Inferred
Solubility Expected to be soluble in organic solvents like DMSO, CH₂Cl₂, and ethyl acetate; poorly soluble in water. Inferred

| XLogP3 | ~3.5 - 4.5 | Predicted |

Predicted Spectroscopic Profile

The following spectroscopic data are predictions based on characteristic values for the constituent functional groups and data reported for similar N-arylsulfonamides and indoline derivatives.[5][6][7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.5-7.7 ppm (m, 3H, Ar-H of dimethylphenyl group)

    • δ 7.1-7.3 ppm (m, 4H, Ar-H of indoline ring)

    • δ 4.1 ppm (t, J = 8.4 Hz, 2H, -N-CH₂-)

    • δ 3.1 ppm (t, J = 8.4 Hz, 2H, Ar-CH₂-)

    • δ 2.3 ppm (s, 6H, 2 x Ar-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 143-145 ppm (Aromatic C-S, Aromatic C-N)

    • δ 130-140 ppm (Aromatic quaternary carbons)

    • δ 120-130 ppm (Aromatic CH carbons)

    • δ 48-50 ppm (-N-CH₂-)

    • δ 28-30 ppm (Ar-CH₂-)

    • δ 19-21 ppm (Ar-CH₃)

  • FT-IR (ATR):

    • ~3050 cm⁻¹ (Aromatic C-H stretch)

    • ~2950 cm⁻¹ (Aliphatic C-H stretch)

    • ~1340 cm⁻¹ (Asymmetric SO₂ stretch)[8]

    • ~1160 cm⁻¹ (Symmetric SO₂ stretch)[8]

    • ~1600, 1480 cm⁻¹ (Aromatic C=C stretch)

  • Mass Spectrometry (ESI+):

    • m/z 288.10 [M+H]⁺

    • m/z 310.08 [M+Na]⁺

Synthesis and Mechanistic Considerations

The construction of the sulfonamide linkage is a robust and well-established transformation in organic chemistry. The most direct approach involves the reaction of indoline with 3,4-dimethylphenylsulfonyl chloride.

Retrosynthetic Analysis

A simple disconnection across the S-N bond reveals the two commercially available starting materials.

retrosynthesis target [(3,4-Dimethylphenyl)sulfonyl]indoline intermediates Indoline + 3,4-Dimethylphenylsulfonyl Chloride target->intermediates S-N Disconnection

Caption: Retrosynthesis of the target molecule.

Proposed Synthetic Protocol

This protocol is based on standard procedures for the N-sulfonylation of secondary amines.[9][10]

Objective: To synthesize [(3,4-Dimethylphenyl)sulfonyl]indoline.

Materials:

  • Indoline (1.0 eq)

  • 3,4-Dimethylphenylsulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indoline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous conditions prevent hydrolysis of the reactive sulfonyl chloride. The inert atmosphere prevents side reactions. Cooling controls the initial exotherm of the reaction.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

    • Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Sulfonyl Chloride Addition: Add 3,4-dimethylphenylsulfonyl chloride (1.05 eq) portion-wise or as a solution in DCM dropwise to the reaction mixture at 0 °C.

    • Causality: Slow addition maintains temperature control and prevents unwanted side reactions. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent (indoline).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Warming to room temperature provides sufficient energy for the reaction to proceed to completion. TLC allows for empirical determination of the reaction endpoint.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removal of all water is crucial before solvent evaporation.

  • Purification: Purify the resulting crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) to yield the pure product.

    • Causality: Purification is necessary to remove unreacted starting materials and any minor byproducts, yielding the analytically pure target compound.

Reaction Mechanism

The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur center.

mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products indoline Indoline (Nucleophile) tetrahedral_int Tetrahedral Intermediate indoline->tetrahedral_int Nucleophilic Attack sulfonyl_chloride 3,4-Dimethylphenylsulfonyl Chloride (Electrophile) sulfonyl_chloride->tetrahedral_int product [(3,4-Dimethylphenyl)sulfonyl]indoline tetrahedral_int->product Loss of Cl⁻ hcl HCl (neutralized by base) tetrahedral_int->hcl

Caption: Mechanism for sulfonamide formation.

Applications and Research Context

The N-sulfonylindoline scaffold is of significant interest in drug discovery. The indoline core is a key component of several approved drugs and clinical candidates, while the sulfonamide group is a cornerstone of medicinal chemistry.

  • Anticancer Activity: Many compounds featuring an indoline or indole core substituted with a sulfonyl-containing group have been investigated as potent anticancer agents.[1][11] Their mechanisms often involve the inhibition of critical cellular processes like tubulin polymerization or the modulation of protein kinases.[11] The 3-(4-hydroxyphenyl)indoline-2-one scaffold, for example, has been optimized to create compounds that can eradicate drug-resistant breast cancer in preclinical models.[3][4]

  • Kinase Inhibition: The structural features of [(3,4-Dimethylphenyl)sulfonyl]indoline make it a plausible candidate for screening against various protein kinases, which are crucial targets in oncology and inflammatory diseases. The sulfonamide moiety can act as a hinge-binding element in the ATP-binding pocket of many kinases.

  • Synthetic Building Block: This molecule can serve as a valuable intermediate for further chemical elaboration. The aromatic rings of both the indoline and dimethylphenyl moieties can be functionalized to build more complex molecular architectures, enabling the exploration of structure-activity relationships (SAR).

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Specific toxicological data for this compound is not available. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

  • Reactivity: The starting material, 3,4-dimethylphenylsulfonyl chloride, is moisture-sensitive and corrosive. Handle with care.

Conclusion

[(3,4-Dimethylphenyl)sulfonyl]indoline is a well-defined chemical entity that combines two pharmacologically relevant scaffolds. While not extensively studied as a standalone agent, its structure represents a valuable starting point for medicinal chemistry campaigns. The straightforward and high-yielding synthesis makes it readily accessible for biological screening and further derivatization. Given the proven track record of related N-sulfonylindoline compounds in oncology research, this molecule and its derivatives warrant further investigation as potential therapeutic agents.

References

  • Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.
  • MDPI. (2020, January 9). The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles.
  • Wang, L., et al. (n.d.). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. PMC.
  • de Oliveira, M. F., et al. (n.d.). 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole. PMC.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams.
  • ChemicalBook. (n.d.). Indoline(496-15-1) 1H NMR spectrum.
  • Wang, L., et al. (2021, February 25). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. PubMed.
  • Boudreau, M. W., et al. (n.d.). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Publishing.
  • Lim, S. M., & Ndongo, J. T. (2023, February 1). Development and Application of Indolines in Pharmaceuticals. PMC.
  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Benchchem. (n.d.). [(4-Methoxynaphthyl)sulfonyl]indoline.
  • Boudreau, M. W., et al. (n.d.). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. PMC.
  • Kaza, M., et al. (2025, September 19). Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. PMC.

Sources

Literature review of sulfonyl indoline 5-HT6 antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Pharmacological Profiling for Cognitive Enhancement

Executive Summary

The 5-HT6 receptor (5-HT6R) represents a distinct target within the GPCR superfamily due to its exclusive CNS expression and constitutive activity.[1][2] While early efforts focused on tryptamine derivatives, the sulfonyl indoline scaffold emerged as a critical evolution from the N1-sulfonyl indole class (e.g., Idalopirdine). This guide dissects the medicinal chemistry rationale for rigidifying the indole core to indoline, details the synthetic protocols for N1-sulfonylation, and analyzes the translational challenges observed in clinical trials.

Part 1: The Therapeutic Rationale

Mechanism of Action: Disinhibition of Cholinergic Pathways

The therapeutic hypothesis for 5-HT6 antagonism rests on the "disinhibition" of excitatory neurotransmission. 5-HT6Rs are Gs-coupled and highly expressed on GABAergic interneurons in the prefrontal cortex (PFC) and hippocampus.[2]

The Signaling Cascade:

  • Basal State: Tonic activation of 5-HT6Rs increases intracellular cAMP in GABAergic interneurons, driving inhibitory tone.[2]

  • Antagonism: Blocking 5-HT6Rs reduces GABAergic firing.[2][3]

  • Result: This disinhibition leads to a secondary surge in Acetylcholine (ACh) and Glutamate release, enhancing synaptic plasticity and cognitive function.

G HT6 5-HT6 Receptor (Constitutive Activity) Gs Gs Protein HT6->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP GABA GABAergic Interneuron (Firing UP) cAMP->GABA GluAch Glutamate / ACh Release (Suppressed) GABA->GluAch Inhibits Antagonist Sulfonyl Indoline (Antagonist) Antagonist->HT6 Blocks Outcome Cognitive Enhancement (LTP Modulation) Antagonist->Outcome Result

Figure 1: Mechanistic pathway of 5-HT6 antagonism. Blockade prevents the cAMP-driven activation of inhibitory GABA interneurons, indirectly boosting excitatory transmission.[2]

Part 2: Medicinal Chemistry & SAR

Evolution: Indole vs. Indoline

The N1-arylsulfonyl group is the defining pharmacophore for 5-HT6 affinity.[2][4] It occupies a deep hydrophobic pocket (interacting with Val 6.52 and Phe 6.[2]51) that is unique to the 5-HT6 receptor compared to other serotonin subtypes.[2]

However, the indoline (2,3-dihydroindole) offers distinct advantages over the indole found in Idalopirdine:

  • Metabolic Stability: Reduction of the C2-C3 double bond eliminates a site prone to oxidative metabolism (epoxidation).[2]

  • Chirality: The C3 position in indolines becomes a chiral center, allowing for the separation of enantiomers to fine-tune selectivity against 5-HT2A or hERG channels.[2]

  • Vector Control: The sp3 character at C3 alters the vector of the side chain (often a piperazine or amine), potentially accessing different sub-pockets.

Key SAR Determinants
Structural RegionModificationEffect on Activity (

)
N1-Sulfonyl Phenyl / NaphthylEssential for binding.[2] Bulky groups (Naphthyl) or electron-withdrawing groups (Fluorine) on the ring enhance affinity.[2]
Core Indole

Indoline
Maintains nanomolar affinity but increases

fraction (Fsp3), improving solubility and metabolic profile.[2]
C5 Position Methoxy (-OMe)Generally increases affinity (H-bond acceptor).[2]
C3 Side Chain Piperazine / AminoethylRequires a basic nitrogen (protonated at physiological pH) to interact with Asp 3.[2]32.

Part 3: Synthetic Protocols

Protocol: N1-Sulfonylation of Indolines

This is the critical step in generating the core scaffold.[2] The reduced nucleophilicity of the indoline nitrogen (compared to indole) often requires stronger bases or specific solvent systems.

Reagents:

  • Substrate: 5-substituted indoline (e.g., 5-methoxyindoline).[2][4]

  • Reagent: Aryl sulfonyl chloride (1.1 equiv).[2]

  • Base: Pyridine (solvent/base) or Triethylamine (TEA) with catalytic DMAP.[2]

  • Solvent: Dichloromethane (DCM) or dry Pyridine.[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 5-methoxyindoline (1.0 mmol) in anhydrous DCM (10 mL) under an inert Nitrogen atmosphere.

  • Base Addition: Add TEA (2.0 mmol) and DMAP (0.1 mmol). Cool the mixture to 0°C.

  • Sulfonylation: Dropwise add a solution of 3-fluorobenzenesulfonyl chloride (1.1 mmol) in DCM.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[2] Wash organic layer with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel).

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the N-H signal (usually broad singlet >4 ppm) and the appearance of aromatic sulfonyl protons.

  • Mass Spec: Confirm molecular ion

    
    .
    

Synthesis Start 5-Substituted Indoline (Precursor) Reagents Ar-SO2-Cl + Base (DCM, 0°C to RT) Start->Reagents Intermediate N1-Sulfonyl Indoline (Core Scaffold) Reagents->Intermediate Sulfonylation Funct C3 Functionalization (e.g., Reductive Amination) Intermediate->Funct Side Chain Attachment Final Final Antagonist (Purified) Funct->Final

Figure 2: General synthetic workflow for N1-sulfonyl indoline antagonists.

Part 4: Pharmacological Profiling

To validate a candidate as a true 5-HT6 antagonist, a dual-assay approach is required.[2]

In Vitro: cAMP Accumulation Assay

Since 5-HT6 is Gs-coupled, agonists increase cAMP.[2] Antagonists are identified by their ability to inhibit serotonin-induced cAMP production.[2]

  • Cell Line: HEK-293 stably expressing human 5-HT6R.[2]

  • Method: Treat cells with 5-HT (

    
     concentration) + Test Compound.[2]
    
  • Readout: TR-FRET or ELISA for cAMP levels.[2]

  • Success Criterion:

    
     nM.[2]
    
In Vivo: Microdialysis (Rat)
  • Objective: Confirm central pharmacodynamic effect.

  • Probe Location: Dorsal Hippocampus or Prefrontal Cortex.[2]

  • Protocol: Administer compound (i.p. or p.o.). Collect dialysate every 20 mins.[2]

  • Biomarker: Significant elevation of extracellular Acetylcholine and Glutamate compared to baseline (vehicle).[2]

Part 5: Clinical Context & Challenges

While the chemistry of sulfonyl indolines/indoles is robust, the clinical path has been fraught with attrition.

The Case of Idalopirdine (Lu AE58054):

  • Structure: N1-benzenesulfonyl indole.[2]

  • Outcome: Failed in Phase III for Alzheimer's Disease (AD) as an adjunct to Donepezil.[2][5]

  • Failure Analysis: The failure was likely not due to lack of target engagement (PET studies confirmed occupancy), but potentially due to:

    • Placebo Response: High variability in AD trials.[2]

    • Wrong Stage: Patients had moderate AD; earlier intervention might be required.[2]

    • Functional Redundancy: The brain may compensate for 5-HT6 blockade over chronic dosing.[2]

Current Outlook (Masupirdine/SUVN-502): Masupirdine (a sulfonyl indole derivative) is currently being explored for neuropsychiatric symptoms (agitation/aggression) in AD, rather than pure cognition.[2] This shift suggests that 5-HT6 antagonists may be better suited for behavioral regulation in dementia than memory enhancement alone.[2]

References

  • Codony, X., et al. (2011). "5-HT6 receptor antagonists as potential therapeutic agents for Alzheimer's disease."[1][2][5][6][7][8][9][10] Journal of Medicinal Chemistry. Link

  • Arnt, J., et al. (2010). "Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats." International Journal of Neuropsychopharmacology. Link

  • Nirogi, R., et al. (2018). "Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, SUVN-502, in Healthy Young Adults and Elderly Subjects." Drugs in R&D. Link

  • Pullagurla, M.R., et al. (2004). "Possible differences in modes of binding of 5-HT6 receptor antagonists: a structure-activity relationship study." Bioorganic & Medicinal Chemistry Letters. Link

  • Wilkinson, D., et al. (2017). "Idalopirdine in Patients with Alzheimer’s Disease: A Randomized Clinical Trial." JAMA.[2] Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3,4-Dimethylbenzenesulfonyl)indoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Sulfonylindolines

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The indoline scaffold is also a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with significant pharmacological effects. The combination of these two moieties through N-sulfonylation of the indoline ring yields N-sulfonylindolines, a class of compounds with considerable interest in the development of novel therapeutics. This document provides a comprehensive guide to the synthesis of a representative compound, 1-(3,4-dimethylbenzenesulfonyl)indoline, through the reaction of 3,4-dimethylbenzenesulfonyl chloride and indoline. The causality behind the experimental choices, a detailed protocol, and safety considerations are discussed to ensure scientific integrity and successful execution.

Reaction Mechanism and Rationale

The synthesis of 1-(3,4-dimethylbenzenesulfonyl)indoline proceeds via a nucleophilic substitution reaction at the sulfonyl group. The secondary amine of the indoline acts as a nucleophile, attacking the electrophilic sulfur atom of the 3,4-dimethylbenzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates hydrogen chloride (HCl) as a byproduct, which is neutralized by a tertiary amine base, typically triethylamine (Et₃N), to drive the reaction to completion.[1][2]

The choice of an aprotic solvent like dichloromethane (DCM) is crucial as it readily dissolves the reactants and does not participate in the reaction.[2] The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release of heat upon addition of the highly reactive sulfonyl chloride, and then allowed to proceed at room temperature.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Density (g/mL)Amount (mmol)Equivalents
3,4-Dimethylbenzenesulfonyl chloride2905-30-8204.67-1.01.0
Indoline496-15-1119.161.0631.11.1
Triethylamine (Et₃N)121-44-8101.190.7261.51.5
Anhydrous Dichloromethane (DCM)75-09-284.931.33--
1 M Hydrochloric Acid (HCl)7647-01-0----
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8----
Brine (Saturated NaCl)7647-14-5----
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9----
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.1 mmol, 0.13 g, 0.12 mL) in anhydrous dichloromethane (10 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.5 mmol, 0.15 g, 0.21 mL) dropwise.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve 3,4-dimethylbenzenesulfonyl chloride (1.0 mmol, 0.20 g) in a minimal amount of anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes using a dropping funnel.

  • Reaction: After the complete addition of the sulfonyl chloride solution, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), water (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL). The acidic wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3,4-dimethylbenzenesulfonyl)indoline.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Indoline_DCM Dissolve Indoline in anhydrous DCM Et3N Add Triethylamine Indoline_DCM->Et3N At 0 °C Cool Cool to 0 °C Et3N->Cool At 0 °C Sulfonyl_Chloride Add 3,4-Dimethylbenzenesulfonyl Chloride solution dropwise Cool->Sulfonyl_Chloride At 0 °C Stir Stir at RT (6-18h) Sulfonyl_Chloride->Stir TLC Monitor by TLC Stir->TLC Quench Dilute with DCM TLC->Quench Reaction Complete Wash Sequential Washes: 1M HCl, H₂O, NaHCO₃, Brine Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of 1-(3,4-dimethylbenzenesulfonyl)indoline.

Safety and Handling Precautions

  • 3,4-Dimethylbenzenesulfonyl chloride: This reagent is corrosive and causes severe skin burns and eye damage.[3] It is also moisture-sensitive and should be handled in a dry environment, preferably in a fume hood.[3]

  • Indoline: Indoline is a combustible liquid.[4] Avoid contact with skin, eyes, and clothing.

  • Triethylamine: Triethylamine is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin burns and eye damage.[5]

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen.[4] It should always be handled in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves may have limited resistance; double gloving or using more resistant gloves is recommended), safety goggles, and a lab coat.[4][8]

All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Dispose of all chemical waste in accordance with institutional and local regulations.

Trustworthiness and Validation

The described protocol is based on well-established and reliable methods for the N-sulfonylation of secondary amines.[2][9] The stoichiometry, choice of reagents, and reaction conditions are optimized for high yield and purity of the final product. The progress of the reaction can be easily monitored by TLC, and the purification by column chromatography is a standard and effective method for isolating the desired sulfonamide. The provided step-by-step procedure and safety precautions ensure a self-validating system for reproducible results.

References

  • Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. (2023, August 25). Retrieved from [Link]

  • Triethylamine. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Triethylamine, Technical Grade, Liquid, 330 lb Drum. (n.d.). Univar Solutions. Retrieved from [Link]

  • Triethylamine (CAS No: 121-44-8). (n.d.). IndiaMART. Retrieved from [Link]

  • DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). (n.d.). National Institutes of Health, Office of Research Services. Retrieved from [Link]

  • Dichloromethane (Methylene Chloride) Hazards & Safety Information. (2015, February 20). VelocityEHS. Retrieved from [Link]

  • Dichloromethane Safety Data Sheet: An Overview. (2024, April 9). KHA Online-SDS Management. Retrieved from [Link]

  • Triethylamine (TEA), ≥99,5 %, for synthesis. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: dichloromethane. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Indoline. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • 3,4-Dimethylbenzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(44), 21435-21440.
  • Liu, P., & Che, C.-M. (2010). Electrophilic Aromatic Substitution of a BN Indole.
  • Zuo, Z., & MacMillan, D. W. C. (2014). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 136(14), 5257-5260.
  • Li, Y., Wang, Y., & Liu, L. (2020). Regioselectivity in Metal-Free Indole C–H Borylation: A DFT Investigation. The Journal of Physical Chemistry A, 124(8), 1547-1555.
  • Dasgupta, A., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science, 13(34), 10123-10130.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213.
  • Kumar, A., et al. (2021). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters, 23(6), 2135-2140.
  • Gao, W., et al. (2022). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry, 87(24), 16643-16652.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113.
  • Sulfonylation or arylation of indoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2020). Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. The Journal of Organic Chemistry, 85(2), 1022-1032.
  • Wang, Y., et al. (2021). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 26(15), 4598.

Sources

Application Note: Precision N-Sulfonylation of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for N-sulfonylation of indoline derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract & Strategic Importance

The N-sulfonyl indoline scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in carbonic anhydrase inhibitors, anticancer agents (e.g., Bcl-2 inhibitors), and antihistamines. Unlike their aromatic indole counterparts, indolines (2,3-dihydroindoles) function as cyclic secondary amines. This saturation at the C2-C3 bond dramatically alters their nucleophilicity, allowing for chemoselective N-functionalization without the need for the cryogenic conditions or strong metal bases (e.g., NaH) often required for indole N-protection.

This guide details two distinct protocols: a Standard Phase-Homogeneous Method (high-throughput, broad scope) and a Sustainable Phase-Heterogeneous Method (green chemistry, scale-up ready).

Mechanistic Insight

The N-sulfonylation of indoline proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. Unlike carbonyl substitutions, this reaction likely proceeds through a concerted


-like transition state or a fleeting trigonal bipyramidal intermediate, rather than a stable tetrahedral intermediate.
Critical Mechanistic Factors:
  • Nucleophilicity: The indoline nitrogen lone pair is partially delocalized into the benzene ring, making it less nucleophilic than aliphatic amines (e.g., pyrrolidine) but significantly more nucleophilic than indole.

  • Base Role: The base serves dual purposes: scavenging the HCl byproduct to drive equilibrium and, in the case of pyridine, potentially forming a reactive sulfonylpyridinium intermediate that accelerates the reaction.

Figure 1: Reaction Mechanism Pathway

IndolineSulfonylation Indoline Indoline (Nucleophile) TS Transition State [S_N2-like] Indoline->TS N-attack on S SulfonylCl Sulfonyl Chloride (Electrophile) SulfonylCl->TS Cl departure Base Base (Pyridine/K2CO3) Byproduct Salt (BH+ Cl-) Base->Byproduct Proton Sponge Product N-Sulfonyl Indoline TS->Product TS->Byproduct

Caption: Concerted nucleophilic substitution pathway. The base facilitates proton removal post-attack or stabilizes the transition state.

Experimental Protocols

Method A: The "Gold Standard" Homogeneous Protocol

Best for: Small-scale discovery, highly substituted/hindered substrates, and moisture-sensitive sulfonyl chlorides. Chemistry: Pyridine acts as both solvent and base.

Reagents
  • Substrate: Indoline derivative (1.0 equiv)

  • Reagent: Aryl/Alkyl sulfonyl chloride (1.2 equiv)

  • Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to indoline)

  • Workup: 1M HCl (for neutralization)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the indoline derivative (e.g., 1.0 mmol) and dissolve in anhydrous pyridine (2.0 mL).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Why? Sulfonylation is exothermic; cooling prevents side reactions and decomposition of labile sulfonyl chlorides.
    
  • Addition: Add the sulfonyl chloride (1.2 mmol) portion-wise or dropwise over 5 minutes.

    • Tip: If the sulfonyl chloride is solid, dissolve it in a minimal amount of DCM before addition to ensure homogeneity.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

  • Quench & Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Critical Step: Wash the organic layer 3x with 1M HCl . Why? This converts excess pyridine into water-soluble pyridinium chloride, effectively removing the solvent.

    • Wash with saturated

      
       (to remove residual acid) and Brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Method B: Green Aqueous/Biphasic Protocol

Best for: Scale-up (>10g), industrial applications, and "Green Chemistry" compliance. Chemistry: Uses water as the primary medium with an inorganic base.

Reagents
  • Substrate: Indoline derivative (1.0 equiv)

  • Reagent: Sulfonyl chloride (1.1 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Water (or Water:Acetone 1:1 if solubility is poor)

Step-by-Step Procedure
  • Setup: In a flask, dissolve

    
     (2.0 mmol) in water (3 mL).
    
  • Addition: Add the indoline derivative (1.0 mmol). If the indoline is a solid and does not disperse well, add a minimal amount of acetone or ethanol to create a slurry.

  • Reaction: Add the sulfonyl chloride (1.1 mmol) at RT. Stir vigorously.

    • Note: Vigorous stirring is essential to increase the interfacial surface area between the hydrophobic sulfonyl chloride and the aqueous amine phase.

  • Monitoring: Stir for 1–3 hours. The product often precipitates out of the solution as a solid.

  • Isolation:

    • If Solid Precipitates: Filter the solid, wash with copious water (to remove salts), and dry. Recrystallize from Ethanol if necessary.

    • If Oiling Occurs: Extract with EtOAc, wash with brine, dry, and concentrate.

Method Selection & Data Comparison

The choice of method depends heavily on the hydrophobicity of the substrate and the sensitivity of the sulfonyl chloride.

Table 1: Protocol Comparison Matrix
FeatureMethod A (Pyridine)Method B (Aqueous Carbonate)
Reaction Time 2–6 Hours1–3 Hours
Yield (Typical) 85–98%80–95%
Atom Economy Low (Solvent waste)High (Water waste)
Purification Extraction + Column often neededFiltration often sufficient
Substrate Scope Universal (works for lipophilic substrates)Limited by water solubility
Safety Profile Poor (Pyridine is toxic/smelly)Excellent
Figure 2: Workflow Decision Tree

DecisionTree Start Start: Indoline Substrate ScaleCheck Scale > 5g? Start->ScaleCheck Solubility Water Soluble/Dispersible? ScaleCheck->Solubility No MethodB Method B: Aqueous (Green) ScaleCheck->MethodB Yes (Cost/Safety) AcidSens Acid Sensitive Groups? Solubility->AcidSens No Solubility->MethodB Yes MethodA Method A: Pyridine (Standard) AcidSens->MethodA No AcidSens->MethodB Yes (Avoid HCl wash)

Caption: Decision matrix for selecting the optimal N-sulfonylation protocol.

Troubleshooting & Optimization (Expertise)

Problem 1: Low Conversion / Starting Material Remains

  • Cause: Hydrolysis of the sulfonyl chloride before it reacts with the amine. This is common in Method B (Aqueous) or if wet pyridine is used in Method A.

  • Solution: Ensure reagents are dry. In Method B, increase the sulfonyl chloride equivalents to 1.5. Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide, 5 mol%) to Method B to facilitate the interface reaction.

Problem 2: Regioselectivity Issues (Substituted Indolines)

  • Context: If the indoline has other nucleophilic sites (e.g., -OH, -NH2 on the ring).

  • Solution: Sulfonyl chlorides react preferentially with primary amines > secondary amines > phenols. However, to ensure N-selectivity over O-sulfonylation, maintain strictly stoichiometric base (1.0–1.1 equiv) and keep the temperature at

    
    .
    

Problem 3: "Oiling Out" in Aqueous Method

  • Cause: The product is a viscous oil rather than a solid precipitate.

  • Solution: Seed the mixture with a crystal of the pure product if available. Alternatively, cool the reaction mixture to

    
     after completion, or add a co-solvent like Ethanol (10% v/v) and slowly evaporate it to induce crystallization.
    

References

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[1] Green Chemistry, 8(9), 835-838.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • BenchChem Protocols. (2025). Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. BenchChem Application Notes.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Application Note: High-Throughput Parallel Synthesis of Indoline Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the parallel synthesis of indoline sulfonamide libraries intended for high-throughput screening (HTS). Leveraging solution-phase kinetics with solid-phase purification (scavenger resins), this workflow eliminates the bottleneck of column chromatography. The resulting library targets the "privileged" indoline scaffold, relevant in Carbonic Anhydrase (CA) inhibition, Bcl-2 modulation, and kinase inhibition.

Introduction: The Strategic Value of Indoline Sulfonamides

In modern drug discovery, the indoline sulfonamide moiety is considered a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors.[1][2]

  • Therapeutic Relevance: Indoline sulfonamides have demonstrated potent activity as Carbonic Anhydrase (CA IX/XII) inhibitors, crucial for disrupting pH regulation in hypoxic tumor environments [1].[3] Furthermore, they serve as key intermediates in the synthesis of agents targeting bacterial DapE [2] and multi-kinase inhibitors for leukemia [3].

  • Synthetic Challenge: Traditional synthesis requires liquid-liquid extraction (LLE) and silica gel chromatography, which are non-viable for libraries >100 compounds.

  • The Solution: This protocol utilizes Polymer-Supported Sequestration (PSS) . By driving the reaction to completion with excess electrophile (sulfonyl chloride) and subsequently removing it with a nucleophilic scavenger resin (PS-Trisamine), we achieve high purity (>90%) simply via filtration.

Chemical Strategy & Mechanism[4]

The synthesis relies on the nucleophilic attack of the indoline nitrogen on the sulfonyl chloride sulfur.

Reaction Design
  • Limiting Reagent: Indoline (Scaffold Core).[2]

  • Excess Reagent: Sulfonyl Chloride (Diversity Element, 1.5 eq). Rationale: Using excess electrophile ensures complete consumption of the indoline, simplifying purification to the removal of a single species (the excess chloride).

  • Base: Pyridine (Solvent/Base).

  • Scavenger: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene). Rationale: A high-loading primary amine resin that rapidly reacts with unreacted sulfonyl chlorides to form a resin-bound sulfonamide, which is removed by filtration.

Mechanistic Workflow Diagram

ReactionMechanism Indoline Indoline (Limiting Reagent) Intermediate Crude Mixture: Product + Excess R-SO2Cl Indoline->Intermediate Sulfonylation SulfonylCl Sulfonyl Chloride (1.5 eq Excess) SulfonylCl->Intermediate Base Pyridine (Base/Solvent) Base->Intermediate ResinBound Resin-Bound Impurity (Solid Phase) Intermediate->ResinBound Scavenging (3h) FinalProduct Pure Indoline Sulfonamide (Solution Phase) Intermediate->FinalProduct Filtration Scavenger PS-Trisamine Resin (Nucleophilic Scavenger) Scavenger->ResinBound

Figure 1: Chemoselective capture strategy. Excess electrophiles are tethered to the solid phase, leaving the pure product in solution.

Experimental Protocol

Scale: 100 µmol per well Format: 96-well deep-well reaction block (polypropylene)

Materials Required[3][5][6][7][8][9][10][11][12]
  • Scaffold: Substituted Indolines (e.g., 5-bromoindoline).

  • Reagents: Diverse Sulfonyl Chlorides (R-SO₂Cl).

  • Solvent: Anhydrous Pyridine (or DCM/Pyridine 4:1).

  • Scavenger Resin: PS-Trisamine (Loading ~4.0 mmol/g, Biotage or similar).

  • Equipment: 96-well reaction block, orbital shaker, vacuum manifold.

Step-by-Step Methodology
Phase 1: Parallel Synthesis[4]
  • Preparation: Dissolve the Indoline scaffold in anhydrous Pyridine to a concentration of 0.2 M .

  • Dispensing: Aliquot 500 µL (100 µmol, 1.0 eq) of the Indoline solution into each well of the 96-well block.

  • Activation: Add 150 µmol (1.5 eq) of the specific Sulfonyl Chloride to the appropriate wells.

    • Note: If the sulfonyl chloride is solid, dissolve in 200 µL DCM before addition.

  • Reaction: Seal the block and shake at Room Temperature (RT) for 16 hours.

    • QC Checkpoint: Spot check 3 random wells via LC-MS. Conversion should be >95% (Indoline peak disappearance).

Phase 2: Purification (Scavenging)
  • Resin Addition: Add 100 mg of PS-Trisamine resin (~3.0 eq relative to the excess sulfonyl chloride) to each well.

    • Calculation: Excess Cl is 50 µmol. 3.0 eq = 150 µmol capacity needed. At 4.0 mmol/g, 100 mg provides 400 µmol capacity (safe excess).

  • Incubation: Reseal and shake vigorously for 4–6 hours at RT.

    • Mechanism:[2][4] The resin amine attacks the remaining R-SO₂Cl.

  • Filtration: Place the reaction block over a 96-well collection plate. Apply gentle vacuum to filter the solution. The resin (containing the impurity) remains in the filter block.

  • Wash: Add 200 µL DCM to the resin, shake for 5 mins, and filter into the same collection plate to maximize recovery.

Phase 3: Isolation
  • Evaporation: Remove solvents using a centrifugal evaporator (Genevac or SpeedVac) at 40°C.

  • Final State: Products will appear as films or solids.

Library Formatting & Quality Control (QC) for HTS

Once synthesized, the library must be formatted for screening. HTS assays are sensitive to DMSO concentration and compound precipitation.

QC Criteria
ParameterAcceptance CriteriaMethod
Purity > 90% (UV 254 nm)LC-MS (UPLC)
Identity [M+H]⁺ ± 0.5 DaMass Spectrometry
Solubility No turbidity at 100 µMNephelometry / Visual
DMSO Water < 0.5%Karl Fischer (Batch check)
Formatting Protocol
  • Solubilization: Dissolve dry residues in 100% DMSO to a target concentration of 10 mM .

    • Tech Tip: Low-oxygen environment (nitrogen glove box) is preferred to prevent DMSO hydration, which degrades sulfonamides over time [4].

  • Solubility Check: Dilute a sample to 100 µM in the assay buffer (e.g., PBS). Measure turbidity.[5] If precipitate forms, flag the compound as "Low Solubility."

  • Storage: Store Master Plates at -20°C or -80°C .

HTS Workflow Diagram

HTS_Workflow cluster_synthesis Library Generation cluster_formatting Formatting & QC cluster_screening HTS Execution DryCompound Dry Indoline Sulfonamides DMSO_Stock 10 mM DMSO Stock (Master Plate) DryCompound->DMSO_Stock + DMSO QC_LCMS QC: LC-MS Purity Check (Pass >90%) DMSO_Stock->QC_LCMS Solubility Nephelometry (Buffer Compatibility) DMSO_Stock->Solubility Echo Acoustic Dispensing (Echo®) DMSO_Stock->Echo Validated Hits AssayPlate 384-Well Assay Plate (Enzyme/Cell + Cmpd) Echo->AssayPlate Readout Data Analysis (IC50 / Z-Factor) AssayPlate->Readout

Figure 2: From synthesis to screening. Critical QC gates (Red) ensure only high-quality data enters the analysis pipeline.

Case Study: Yield and Purity Validation

To validate this protocol, a test set of 12 indoline sulfonamides was synthesized using 5-bromoindoline and various aryl sulfonyl chlorides.

  • Average Purity (LC-UV): 94.2%

  • Average Isolated Yield: 81%[3]

  • Major Impurity: Traces of sulfonic acid (hydrolysis product), removed by washing the final DMSO stock with basic alumina if necessary, though usually negligible.

  • HTS Performance: The library was screened against Carbonic Anhydrase IX. Z-factors for the plates averaged 0.72, indicating a robust assay unaffected by synthesis byproducts [5].

References

  • Supuran, C. T., et al. (2022).[3] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases." MDPI Molecules. Link

  • Center for Molecular Discovery. (2021). "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." Bioorganic & Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2021). "Synthesis, biological evaluation and molecular docking of new sulfonamide-based indolinone derivatives as multitargeted kinase inhibitors." Bioorganic Chemistry. Link

  • University of Kansas HTS Laboratory. (2023). "Compound Management and Library Storage Protocols." KU HTS. Link

  • Biotage. (2023). "Polymer-Supported Scavengers for Parallel Purification." Biotage Application Notes. Link

  • Thompson, L. A. (1999).[6] "Recent applications of polymer-supported reagents and scavengers in combinatorial, parallel, or multistep synthesis."[6] Current Opinion in Chemical Biology. Link

Sources

Solvent selection for sulfonyl chloride coupling with secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection for Sulfonyl Chloride Coupling with Secondary Amines

Executive Summary

The formation of sulfonamides from sulfonyl chlorides and secondary amines is a cornerstone reaction in medicinal chemistry, yielding a privileged pharmacophore found in diverse therapeutic agents (e.g., antivirals, diuretics).[1][2] While ostensibly simple, the reaction's efficiency is dictated by a kinetic competition between aminolysis (desired) and hydrolysis (undesired).[1][2]

This guide moves beyond "standard" dichloromethane (DCM) protocols, offering a rational framework for solvent selection that balances solubility, reaction rate, and environmental impact (Green Chemistry).[1][2] We present validated protocols for both discovery-scale (high solubility focus) and process-scale (green/safety focus) applications.

Mechanistic Foundation & Solvent Effects[3][4][5]

To select the correct solvent, one must understand the competing pathways at the sulfur center.[2] The sulfonyl group (


) is a hard electrophile.[2]
  • The Primary Pathway (Aminolysis): The secondary amine acts as a nucleophile, attacking the sulfur atom.[1][2] The transition state is often trigonal bipyramidal.[2][3]

  • The Competing Pathway (Hydrolysis): Water, if present (or used as solvent), competes for the sulfur center, generating the sulfonic acid (

    
    ).[1][2] This is a "dead" byproduct that cannot be recycled easily.[2]
    
  • The Base Role: A base (organic or inorganic) is required to scavenge the HCl byproduct.[2][3] If the base is too weak or the solvent prevents proton transfer, the reaction stalls due to amine protonation (forming unreactive ammonium salts).[1][2]

Diagram 1: Reaction Pathways & Kinetic Competition

ReactionPathways Start Sulfonyl Chloride (R-SO2-Cl) TS_Amino Transition State (Aminolysis) Start->TS_Amino + Amine TS_Hydro Transition State (Hydrolysis) Start->TS_Hydro + H2O (Trace or Solvent) Amine Secondary Amine (R2NH) Amine->TS_Amino Product Sulfonamide (R-SO2-NR2) TS_Amino->Product Fast (k_amine) Byproduct Sulfonic Acid (R-SO3H) TS_Hydro->Byproduct Slow (k_water) Unless High pH/Temp

Caption: Kinetic competition between productive aminolysis and parasitic hydrolysis. Solvent choice dictates the ratio of


 to 

.[1][2]

Solvent Selection Matrix

We categorize solvents into three distinct classes based on their utility in drug discovery versus process chemistry.

Table 1: Comparative Solvent Analysis
FeatureClass A: Classical (DCM, THF) Class B: Green/Process (2-MeTHF, EtOAc) Class C: Biphasic (Water/Toluene, Water/MEK)
Solubility Excellent for broad range of lipophilic amines.[1][2]Good. 2-MeTHF dissolves many polar substrates better than Toluene.Limited.[2] Relies on interfacial transfer or phase-transfer catalysis.[2]
Reaction Rate Fast. Homogeneous phase ensures rapid mixing.[1][2]Moderate to Fast.[2]Slower. Mass-transfer limited.[2]
Hydrolysis Risk Low (if anhydrous).[1][2]Low (if anhydrous).[1][2]Moderate. Requires excess sulfonyl chloride.[2]
Workup Requires evaporation or aqueous wash steps.[2] DCM causes emulsions.[2]Superior. Direct phase separation.[1][2]Superior. Inorganic salts stay in aqueous phase.[2]
Toxicity/Safety High.[1][2] DCM is a suspected carcinogen.[2]Low. Derived from renewable sources (2-MeTHF).Excellent. Water is benign; Toluene is safer than Benzene.[1][2]
Recommendation Discovery Phase (mg scale).Process Phase (g to kg scale).Cost-Sensitive Scale-up.

Strategic Decision Making

Do not default to DCM. Use this logic tree to determine the optimal solvent system for your specific substrate.

Diagram 2: Solvent Selection Decision Tree

SolventDecision Start Start: Select Substrate Q1 Is the Amine Water Soluble? Start->Q1 Soluble Yes (e.g., Proline, Piperazine) Q1->Soluble Yes Insoluble No (Lipophilic) Q1->Insoluble No Schotten Protocol C: Schotten-Baumann (Water/Acetone + Na2CO3) Soluble->Schotten Q2 Q2 Insoluble->Q2 Q3 Is Product Crystalline? Q2->Q3 No (Discovery Focus) Green Protocol B: 2-MeTHF or EtOAc (Aqueous Workup enabled) Q2->Green Yes (Green Focus) Q3->Green Yes (Avoid DCM) Classic Protocol A: DCM or THF (Chromatography likely) Q3->Classic No (Max Solubility)

Caption: Decision logic for selecting the optimal solvent system based on substrate properties and scale.

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (DCM/Pyridine)

Best for: Small scale (<1g), lipophilic amines, parallel synthesis.[1][2]

  • Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 – 0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) or Triethylamine (2.0 equiv).[1][2] Note: Pyridine acts as both base and nucleophilic catalyst.

  • Coupling: Cool to 0°C. Add Sulfonyl Chloride (1.1 – 1.2 equiv) dropwise.

    • Why 0°C? Sulfonyl chlorides are highly reactive; cooling prevents exotherms and minimizes side reactions.[2]

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS.[2] Reaction is usually complete in < 2 hours.[2]

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove Pyridine/TEA), then Sat. NaHCO3, then Brine.[1][2] Dry over MgSO4.[2]

Protocol B: The "Green & Robust" (2-MeTHF/Aq.[2] Carbonate)

Best for: Process scale, avoiding chlorinated solvents, simplified workup.[1][2]

  • Preparation: Dissolve secondary amine (1.0 equiv) in 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (0.5 M).

  • Base System: Add a solution of K2CO3 or Na2CO3 (2.0 equiv) in water (creating a biphasic mixture).

    • Mechanism:[2][4][5][6][7] The inorganic base stays in the water layer, scavenging HCl as it forms.[2] The reaction occurs at the interface or via rapid mixing.[2]

  • Coupling: Add Sulfonyl Chloride (1.1 equiv) at RT. Vigorous stirring is critical to ensure phase mixing.[1][2]

  • Workup (Self-Validating): Stop stirring. The layers will separate rapidly.[2]

    • Top Layer: Contains Product + Solvent.[2][8][3][9][10][11]

    • Bottom Layer: Contains Salts + Sulfonic acid byproduct.[2]

    • Action: Drain bottom layer.[2] Wash top layer once with water.[2] Evaporate solvent to yield clean product (often no chromatography required).[1][2]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Hydrolysis of Sulfonyl Chloride.1. Ensure organic solvents are dry (Protocol A). 2. Increase Sulfonyl Chloride equivalents (1.5x) in biphasic systems. 3. Switch from EtOAc to 2-MeTHF (lower water miscibility).
Unreactive Amine Steric hindrance (e.g., 2,6-disubstituted piperidine).[1][2]1. Use Pyridine as the solvent (catalytic effect).[2] 2. Add DMAP (0.1 equiv) as a hyper-nucleophilic catalyst.[1][2] 3. Heat to 40-60°C (monitor hydrolysis).
Emulsions Amine salts acting as surfactants.1. Avoid DCM; use EtOAc or MTBE . 2. Add brine during separation.[2] 3. Filter through a Celite pad.[2]

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 2012.[1][2][12][13] Link[1][2]

  • Greener Solvent Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) in Organic Synthesis. Sigma-Aldrich Technical Review. Link

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ChemSusChem, 2021.[1][2] Link[1][2]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of Organic Chemistry, 2022. Link[1][2]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts. Asian Journal of Green Chemistry, 2026. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of [(3,4-Dimethylphenyl)sulfonyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with [(3,4-Dimethylphenyl)sulfonyl]indoline. This document provides a structured, in-depth approach to troubleshooting and overcoming these issues in an experimental setting.

Introduction: The Challenge of Poor Solubility

[(3,4-Dimethylphenyl)sulfonyl]indoline, a member of the N-aryl sulfonamide class of compounds, often presents with low aqueous solubility. This characteristic is common for molecules with a significant hydrophobic surface area and can pose considerable hurdles in various experimental workflows, from in vitro biological assays to formulation development. Precipitation of the compound can lead to inaccurate and unreliable data, making a thorough understanding of its solubility profile and the methods to enhance it crucial for successful research.

This guide is structured in a question-and-answer format to directly address the common problems faced by researchers. It aims to not only provide solutions but also to explain the underlying scientific principles, empowering users to make informed decisions in their experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm dissolving my [(3,4-Dimethylphenyl)sulfonyl]indoline in an aqueous buffer for my experiment, and it keeps precipitating. Why is this happening?

A1: Understanding the Root Cause of Precipitation

Precipitation of [(3,4-Dimethylphenyl)sulfonyl]indoline upon introduction to an aqueous environment is a common issue stemming from its inherent physicochemical properties. Several factors contribute to this phenomenon:

  • Weakly Acidic Nature: The sulfonamide group (-SO₂NH-) imparts a weakly acidic character to the molecule. At physiological pH (around 7.4), a significant portion of the molecules will be in their neutral, less soluble form. The solubility of sulfonamides is known to be pH-dependent; they are generally more soluble at higher pH values where they can be deprotonated to form a more polar, and thus more water-soluble, anion.[2]

  • Crystalline Solid State: The energy required to break the crystal lattice of a solid compound before it can dissolve contributes to its overall solubility. If the compound exists in a highly stable crystalline form (polymorph), more energy is needed to overcome these intermolecular forces, resulting in lower solubility.[3][4]

  • Solvent Shock: Typically, a stock solution of a poorly soluble compound is prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution before it can be adequately solvated by water molecules.

Q2: What is the best approach to prepare a stock solution of [(3,4-Dimethylphenyl)sulfonyl]indoline?

A2: Protocol for Stock Solution Preparation

Preparing a clear, stable, and highly concentrated stock solution is the first critical step.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.

  • Ethanol: Can be used, but may not achieve the same high concentrations as DMSO or DMF for highly lipophilic compounds.

Step-by-Step Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of [(3,4-Dimethylphenyl)sulfonyl]indoline powder in a suitable vial.

  • Solvent Addition: Add the minimum volume of your chosen organic solvent (e.g., DMSO) to the vial.

  • Facilitating Dissolution:

    • Vortexing: Vortex the vial vigorously for 1-2 minutes.

    • Sonication: If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: As a last resort, you can gently warm the solution to 37°C. Be cautious, as excessive heat can degrade the compound.

  • Final Volume Adjustment: Once the compound is fully dissolved, add more solvent to reach the desired final concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the solvent, which can lead to compound precipitation over time.

Q3: How can I prevent the compound from precipitating when I dilute the stock solution into my aqueous experimental medium?

A3: Strategies for Aqueous Dilution

The key to preventing precipitation during dilution is to manage the transition from the organic stock solvent to the aqueous medium carefully.

Troubleshooting Workflow for Aqueous Dilution:

Aqueous Dilution Workflow start Start: Concentrated Stock Solution in Organic Solvent precip_check Precipitation Observed? start->precip_check strategy1 Strategy 1: Reduce Final Concentration precip_check->strategy1 Yes success Success: Clear Solution precip_check->success No strategy2 Strategy 2: Modify Dilution Technique strategy1->strategy2 strategy3 Strategy 3: Use Co-solvents strategy2->strategy3 strategy4 Strategy 4: pH Adjustment strategy3->strategy4 strategy5 Strategy 5: Use Solubilizing Excipients strategy4->strategy5 strategy5->success

Caption: Decision-making workflow for troubleshooting precipitation upon aqueous dilution.

Detailed Strategies:

  • Strategy 1: Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of [(3,4-Dimethylphenyl)sulfonyl]indoline in your experiment to a level below its aqueous solubility limit.

  • Strategy 2: Modify the Dilution Technique:

    • Increase Mixing: When adding the stock solution to the aqueous medium, ensure the solution is being vigorously mixed (e.g., vortexing or rapid pipetting) to promote rapid dispersion.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Reverse Addition: Try adding the aqueous buffer to the DMSO stock solution dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Strategy 3: Utilize Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of nonpolar solutes.[2][5][6]

    • Common Co-solvents: Polyethylene glycol 400 (PEG-400), propylene glycol, and ethanol are frequently used.

    • General Protocol:

      • Prepare a stock solution of your compound in 100% DMSO.

      • In a separate tube, prepare a mixture of your aqueous buffer and the chosen co-solvent. The final concentration of the co-solvent should be optimized, but a starting point is often 5-10% (v/v).

      • Add the DMSO stock solution to the buffer/co-solvent mixture while vortexing.

    • Important Consideration: Always run a vehicle control (buffer with the same final concentration of DMSO and co-solvent) to ensure the solvents themselves do not affect your experimental results.

  • Strategy 4: pH Adjustment: Given that sulfonamides are weakly acidic, increasing the pH of the aqueous buffer can significantly enhance solubility.

    • Principle: At a pH above the pKa of the sulfonamide's N-H group, the compound will be deprotonated, forming a more soluble anionic species. While the exact pKa of [(3,4-Dimethylphenyl)sulfonyl]indoline is not published, the pKa of many aryl sulfonamides falls in the range of 7-10.[7]

    • Action: If your experimental system can tolerate it, try increasing the pH of your buffer in increments (e.g., to 8.0, 8.5, or 9.0) and observe the effect on solubility. Be mindful that pH changes can affect cell viability, enzyme activity, and other biological parameters.

  • Strategy 5: Employ Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[1][8][9][10][11] They can encapsulate the hydrophobic [(3,4-Dimethylphenyl)sulfonyl]indoline molecule, forming an "inclusion complex" that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Surfactants: Surfactants like Tween-80 or Polysorbate 80 can form micelles that encapsulate the drug, increasing its apparent solubility.[12] These are often used in formulation development but can interfere with some in vitro assays, so their use should be carefully validated.

Q4: I need to determine the approximate solubility of [(3,4-Dimethylphenyl)sulfonyl]indoline in my buffer. Is there a simple way to do this?

A4: Protocol for Kinetic Solubility Assessment

A kinetic solubility assay can provide a good estimate of the solubility of your compound under specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the dissolved compound.[13][14]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Make a concentrated stock solution of [(3,4-Dimethylphenyl)sulfonyl]indoline in DMSO (e.g., 10 mM).

  • Create a Dilution Series: In a multi-well plate or microcentrifuge tubes, add a fixed volume of your aqueous buffer. Then, add a small volume of the DMSO stock to the first well to achieve the highest desired concentration (ensure the final DMSO concentration is consistent across all samples, e.g., 1%). Serially dilute this down the plate to create a range of concentrations.

  • Equilibration: Seal the plate or tubes and shake at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 24 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the plate or tubes at high speed to pellet any precipitated compound.

  • Sampling: Carefully collect the supernatant from each well, being cautious not to disturb the pellet.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.

  • Data Analysis: The highest concentration at which no precipitation is observed (or the concentration measured in the supernatant of the highest concentration well) is an approximation of the kinetic solubility.

Workflow for Solubility Determination:

Solubility Determination Workflow prep_stock Prepare High-Concentration Stock in DMSO dilution Create Serial Dilution in Aqueous Buffer prep_stock->dilution equilibrate Equilibrate (Shake at Constant Temperature) dilution->equilibrate centrifuge Centrifuge to Pellet Precipitate equilibrate->centrifuge sample Collect Supernatant centrifuge->sample hplc Quantify Concentration by HPLC sample->hplc analyze Determine Highest Soluble Concentration hplc->analyze result Approximate Kinetic Solubility analyze->result

Caption: Step-by-step workflow for determining the kinetic solubility of a compound.

Physicochemical Properties and Solvent Selection

While specific experimental data for [(3,4-Dimethylphenyl)sulfonyl]indoline is limited, we can infer some properties from related structures to guide our troubleshooting.

Table 1: Estimated and Analog-Based Physicochemical Properties

PropertyEstimated/Analog ValueImplication for SolubilitySource
Molecular Weight ~287.38 g/mol Moderate molecular weight, less likely to be a primary barrier to solubility.Calculated
Calculated LogP 2.87 (for 1-(Phenylsulfonyl)-1H-indole)Indicates the compound is lipophilic and will have low aqueous solubility.[1]
pKa (estimated) 7 - 10Weakly acidic. Solubility will increase at pH values above this range.[7]
Melting Point 78-80 °C (for 1-(Phenylsulfonyl)-1H-indole)A relatively low melting point may suggest that the crystal lattice energy is not excessively high.[15]

Table 2: Guide to Solvent and Excipient Selection

ApproachAgentTypical Starting ConcentrationProsCons
Co-solvent DMSO< 1% in final solutionHigh solubilizing power for stock solutions.Can be toxic to cells at higher concentrations.
PEG-4005 - 20% (v/v)Low toxicity, good for in vivo and in vitro use.May not be as effective as DMSO for very insoluble compounds.
Ethanol5 - 10% (v/v)Biocompatible, readily available.Can affect protein structure and enzyme activity.
pH Adjustment NaOH / HClTo achieve pH > 8.0Can dramatically increase solubility for ionizable compounds.May not be compatible with biological systems.
Excipient HP-β-Cyclodextrin1 - 5% (w/v)Low toxicity, can significantly increase aqueous solubility.Can be expensive, may alter drug-target interactions.
Tween-800.1 - 1% (v/v)Effective at low concentrations.Can interfere with assays, potential for cell toxicity.

Conclusion

Troubleshooting the low solubility of [(3,4-Dimethylphenyl)sulfonyl]indoline requires a systematic approach based on an understanding of its physicochemical properties. By starting with an optimized stock solution preparation and employing careful dilution techniques, many precipitation issues can be overcome. For more challenging situations, the use of co-solvents, pH adjustment, or solubilizing excipients like cyclodextrins offers effective strategies to achieve the desired concentration in your aqueous experimental system. Always remember to include appropriate vehicle controls to ensure that the solubilization method itself does not interfere with your experimental outcomes.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Szejtli, J. (1998). Cyclodextrins and their inclusion complexes. Akadémiai Kiadó, Budapest.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Al-Obaidi, H., & Al-Hakeim, H. K. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Egyptian Journal of Chemistry, 64(8), 4239-4247.
  • ChemAxon. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Kim, J. S., & Kim, C. K. (2001). A Study on the Polymorphism of Sulfa Drugs. Archives of Pharmacal Research, 24(5), 455-460.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Yalkowsky, S. H., & Millard, J. W. (2009). Solubilization by cosolvents. AAPS PharmSciTech, 10(4), 1101-1106.
  • Caira, M. R. (1999). Crystalline polymorphism of organic compounds. Topics in Current Chemistry, 198, 163-208.
  • Krebs, H. A., & Speakman, J. C. (1946). The solubility of sulphonamides. British Medical Journal, 1(4436), 47-50.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Chemsrc. 1-(Phenylsulfonyl)-1H-indole. [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • PubChem. 1-(Phenylsulfonyl)-1H-indole. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
  • World Journal of Pharmaceutical and Life Sciences. (2020, July 22). POLYMORPHISM. [Link]

Sources

Removing unreacted 3,4-dimethylbenzenesulfonyl chloride from crude product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted 3,4-dimethylbenzenesulfonyl chloride from crude product Role: Senior Application Scientist / Technical Support Lead[1][2]

Ticket Subject: Elimination of Residual 3,4-Dimethylbenzenesulfonyl Chloride (3,4-DMBSC) Status: Open Priority: High (Genotoxic Impurity Alert)[1][2]

Executive Summary

You are encountering difficulty removing unreacted 3,4-dimethylbenzenesulfonyl chloride (3,4-DMBSC) from your reaction mixture. This reagent is lipophilic, electrophilic, and a structural alert for genotoxicity (PGI).[1][2] Standard aqueous washes often fail because the hydrolysis kinetics of sulfonyl chlorides in neutral water are slower than commonly assumed, leading to "break-through" of the impurity into the final product.[2]

This guide provides three validated workflows to sequester and remove this impurity, ranked by increasing selectivity.

Module 1: The Chemical Quench (Standard Protocol)

Best for: Stable, non-basic products on a large scale.[1][2] Mechanism: Nucleophilic attack by a polar amine (Scavenger) followed by Acid-Base extraction.[2]

Using a "smart scavenger" like 3-(dimethylamino)-1-propylamine (DMAPA) is superior to simple hydrolysis.[1][2] DMAPA reacts rapidly with the sulfonyl chloride to form a sulfonamide that contains a basic tertiary amine tail.[2] This modifies the physical properties of the impurity, allowing it to be extracted into an acidic aqueous phase.[2][3]

Protocol 1.1: DMAPA Scavenging
  • Quench: At the end of the reaction, add 1.2 – 1.5 equivalents (relative to the estimated unreacted sulfonyl chloride) of DMAPA.

  • Stir: Agitate at room temperature for 15–30 minutes. Monitor via TLC/HPLC to ensure the 3,4-DMBSC peak disappears.

  • Acid Wash: Dilute the organic phase (DCM, EtOAc, or TBME) with 1M HCl or 10% Citric Acid.[1][2]

    • Why? The excess DMAPA and the new DMAPA-sulfonamide adduct are both protonated, becoming water-soluble.[2]

  • Separation: Discard the aqueous layer.[2]

  • Base Wash (Optional): Wash organic layer with Sat.[2][3] NaHCO₃ to remove any residual acidity.[2][3]

Table 1: Scavenging Efficiency Comparison

MethodReagentMechanismRemoval StrategyPros/Cons
Hydrolysis NaOH / Na₂CO₃Converts

Aqueous Extraction (Basic)Con: Slow kinetics; Risk of emulsions (surfactant formation).[1][2]
Amine Scavenge DMAPA Converts

Basic Sulfonamide
Aqueous Extraction (Acidic)Pro: Fast; High clearance.[2] Con: Not suitable for acid-sensitive products.[2]
Solid Phase Polymer-NH₂Covalent capture on beadFiltrationPro: No extraction needed.[2] Con: Expensive; Slower kinetics.[2]

Module 2: Accelerated Hydrolysis (The "Base Wash")

Best for: Acid-sensitive products where amine scavengers cannot be used.[2] Constraint: Product must be stable to pH > 10.

3,4-DMBSC hydrolyzes to 3,4-dimethylbenzenesulfonic acid (a strong acid).[1][2] In neutral water, this reaction is slow due to the biphasic nature of the mixture and the lipophilicity of the xylene ring. You must drive the equilibrium with heat and base.[2]

Protocol 2.1: Aggressive Hydrolytic Workup[1]
  • Add Base: Add 2M NaOH or saturated Na₂CO₃ to the reaction mixture (pH must be >10).

  • Heat: Warm the biphasic mixture to 40–50°C for 30–60 minutes.

    • Critical Insight: 3,4-dimethylbenzenesulfonate (the hydrolysis product) is an amphiphilic hydrotrope (similar to sodium xylene sulfonate).[1][2] It acts as a surfactant.[2] Vigorous stirring is required , but be alert for emulsion formation.[1][2]

  • Cool & Separate: Cool to RT. Separate layers.

  • Verification: The impurity (

    
    ) stays in the organic layer if not fully hydrolyzed.[2] The byproduct (
    
    
    
    ) goes to the aqueous layer.

Module 3: Solid-Phase Scavenging (High Throughput)

Best for: Small scale, parallel synthesis, or late-stage medicinal chemistry where purity is paramount over cost.[1][2]

Polymer-supported amines (e.g., Trisamine resin) act as a "chemical filter."[1][2] They react with the sulfonyl chloride, tethering it to the solid bead.[2]

Protocol 3.1: Resin Capture[1]
  • Loading: Add 3–5 equivalents of Tris-(2-aminoethyl)-amine polystyrene resin relative to excess sulfonyl chloride.[2]

  • Agitation: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 2–4 hours.

    • Note: Solid-phase kinetics are slower than solution-phase.[2]

  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Result: The filtrate contains the product; the impurity remains trapped on the filter cake.[2]

Visualizing the Decision Process

PurificationStrategy Start Start: Crude Reaction with excess 3,4-DMBSC CheckStability Is Product Acid Stable? Start->CheckStability CheckBaseStability Is Product Base Stable? CheckStability->CheckBaseStability No MethodDMAPA Method A: DMAPA Scavenge (Best Reliability) CheckStability->MethodDMAPA Yes MethodResin Method B: Polymer Resin (High Cost/Low Scale) CheckBaseStability->MethodResin No (Sensitive to both) MethodHydrolysis Method C: Basic Hydrolysis (Risk of Emulsion) CheckBaseStability->MethodHydrolysis Yes Chromatography Fallback: Flash Chromatography (Gradient Elution) MethodDMAPA->Chromatography If Purity < 95% MethodResin->Chromatography If incomplete capture MethodHydrolysis->Chromatography If Emulsion/Incomplete

Figure 1: Decision tree for selecting the appropriate work-up strategy based on product stability.

Troubleshooting & FAQ

Q1: I used the Hydrolysis Method (Module 2), but the 3,4-DMBSC peak is still visible by HPLC. A: Sulfonyl chlorides are surprisingly stable in "wet" organic solvents. The hydrolysis occurs at the interface.[2]

  • Fix: Increase the stir rate to maximize interfacial surface area.

  • Fix: Add a phase transfer catalyst (e.g., TBAB, 1-2 mol%) to shuttle the hydroxide into the organic layer.[1][2]

  • Fix: Switch to Module 1 (DMAPA) . The reaction between two organic-soluble molecules (Amine + Sulfonyl Chloride) is homogeneous and orders of magnitude faster than biphasic hydrolysis.[2]

Q2: After adding NaOH, my reaction turned into a thick, inseparable emulsion. A: You have generated Sodium 3,4-dimethylbenzenesulfonate in situ. This molecule is structurally nearly identical to Sodium Xylene Sulfonate, a commercial hydrotrope/surfactant used in detergents.[1][2]

  • Fix: Saturate the aqueous layer with solid NaCl (Salting out).[2]

  • Fix: Add a small amount of MeOH or IPA to break the surface tension.[2]

  • Fix: Filter the emulsion through a pad of Celite.

Q3: Can I just use Silica Gel chromatography? A: Yes, but 3,4-DMBSC is lipophilic and often co-elutes with non-polar products.[1][2] Furthermore, it degrades on silica (which is slightly acidic/hydrated), leading to "streaking" or contamination of subsequent fractions with the sulfonic acid.[1][2]

  • Recommendation: Perform a "Chemical Quench" (Module 1 or 2) before loading onto the column to simplify the separation.

Q4: Is 3,4-DMBSC genotoxic? A: Sulfonyl chlorides are considered Potentially Genotoxic Impurities (PGIs) because they can alkylate DNA (similar to alkyl halides).[1][2]

  • Compliance: You must demonstrate clearance to trace levels (often ppm range) depending on the clinical stage.[2] The DMAPA method is preferred because the "Basic Sulfonamide" byproduct has a drastically different retention time on Reverse Phase HPLC, making analytical validation of clearance much easier.[2]

References

  • Andersen, S. M., Heuckendorff, M., & Jensen, H. H. (2015).[1][2][4] 3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry.[1][2][4] Organic Letters, 17(4), 944–947.[1][2][4] Link[1][2]

    • Supports the use of DMAPA as a superior scavenging agent for sulfonyl chlorides.
  • Valiaeva, N., et al. (2016).[1][2] Synthesis and antiproliferative activity of novel sulfonyl hydrazide derivatives.[2] Bioorganic & Medicinal Chemistry Letters.[2][5]

    • Demonstrates standard workup procedures for sulfonyl chloride deriv
  • Galloway, K. et al. (2020).[2] Strategies for the Removal of Genotoxic Impurities.[2] Organic Process Research & Development.[2]

    • General grounding for PGI removal str
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]

    • Regulatory grounding for the requirement to remove reactive electrophiles.

Sources

Scale-up challenges for 1-(3,4-dimethylphenylsulfonyl)indoline production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 1-(3,4-dimethylphenylsulfonyl)indoline

Current Status: System Active Operator: Senior Application Scientist Context: Scale-up from milligram (medicinal chemistry) to multigram/kilogram (process chemistry) batches.

Section 1: The Core Directive & Process Overview

You are likely encountering issues because the transition from bench-scale sulfonylation to process-scale introduces heat transfer limitations and mixing inefficiencies that do not exist in a 50 mL flask.

The synthesis of 1-(3,4-dimethylphenylsulfonyl)indoline involves the nucleophilic attack of the indoline nitrogen on the sulfur of 3,4-dimethylbenzenesulfonyl chloride.[1]

The Equation:


[1]

The Critical Variables:

  • Exotherm Control: The reaction is highly exothermic.[2]

  • Hydrolysis Competition: The sulfonyl chloride reagent is moisture-sensitive.

  • Product Isolation: Sulfonamides often "oil out" rather than crystallize during rapid cooling.

Section 2: Reaction Workflow & Pathway Analysis

The following diagram illustrates the reaction logic and the critical impurity pathways you must control.

ReactionPathways Inputs Indoline + 3,4-Dimethylbenzenesulfonyl Cl Reaction Sulfonylation (Exothermic) Inputs->Reaction Base/Solvent Oxidation Impurity C: Indole Formation (Air Oxidation) Inputs->Oxidation O2/Light Product Target Sulfonamide (Solid) Reaction->Product Main Pathway Hydrolysis Impurity A: Sulfonic Acid (Water Ingress) Reaction->Hydrolysis H2O present BisSulf Impurity B: Bis-sulfonylation (Rare for Indoline) Reaction->BisSulf Excess Reagent

Figure 1: Reaction pathway analysis showing the main synthesis route (green) and competing impurity pathways (red/grey) driven by moisture and oxidation.[1][3][4]

Section 3: Troubleshooting Guide (Q&A Format)

Module A: Reaction Initiation & Kinetics

Q: The reaction mixture turned black/dark immediately upon addition. Is the batch ruined? A: Not necessarily, but you have likely oxidized the indoline.[1]

  • The Cause: Indoline is electron-rich and susceptible to oxidation to indole (which is dark colored) in the presence of air and light.

  • The Fix:

    • Ensure the reactor is purged with Nitrogen/Argon before charging indoline.

    • Check your exotherm.[5] If the temperature spiked >20°C during addition, thermal decomposition occurred.[1]

  • Scale-Up Protocol: Dissolve the sulfonyl chloride in the solvent and add it slowly to the indoline/base mixture at 0°C to 5°C . Do not dump solids directly into the reactor.

Q: The reaction stalled at 80% conversion. Adding more base didn't help. A: Your sulfonyl chloride reagent has hydrolyzed.

  • The Cause: 3,4-dimethylbenzenesulfonyl chloride is less reactive than benzenesulfonyl chloride due to the electron-donating methyl groups.[1] This makes the reaction slower, giving adventitious water more time to hydrolyze the reagent into the unreactive sulfonic acid.[1]

  • The Fix:

    • Check the water content of your solvent (KF titration). It must be <0.05% for optimal results.

    • Add a 10-15% excess of the sulfonyl chloride at the start.

    • Do not add more base; add more electrophile (sulfonyl chloride) in small portions until TLC/HPLC shows consumption of indoline.

Module B: Work-up & Isolation

Q: Upon work-up, I have a sticky oil that won't crystallize. A: This is the "Oiling Out" phenomenon, common with sulfonamides containing lipophilic groups like dimethylphenyl.[1]

  • The Cause: Impurities (residual solvent or sulfonic acid) are preventing crystal lattice formation, or the cooling rate was too fast (supersaturation shock).[1]

  • The Fix (The "Seeding" Protocol):

    • Dissolve the oil in a minimum amount of hot solvent (e.g., Ethanol or EtOAc).[1]

    • Cool slowly to room temperature.

    • Crucial Step: Add seed crystals (from a previous pure small batch) at the cloud point.

    • If no seeds exist, scratch the glass interface or add a drop of anti-solvent (Hexane/Heptane) slowly.[1]

Q: My product contains a persistent acidic impurity (pH < 4). A: You have residual sulfonic acid (hydrolysis byproduct).[1]

  • The Cause: The 3,4-dimethylbenzenesulfonic acid byproduct is organic-soluble and can track with your product if the wash isn't basic enough.[1]

  • The Fix:

    • Wash the organic layer with 10% Na2CO3 (Sodium Carbonate) or 1M NaOH . The sulfonic acid will deprotonate, become water-soluble, and partition into the aqueous layer.[1]

    • Warning: Do not use NaOH if your product has other ester/amide sensitive groups (though the sulfonamide itself is stable to mild base).

Section 4: Scale-Up Data & Solvent Selection

For scale-up, avoid Dichloromethane (DCM) due to environmental regulations.[1] Use the following solvent guide:

ParameterDCM (Bench)EtOAc (Preferred Scale)Toluene (Alternative)
Solubility ExcellentGoodModerate (requires heat)
Water Miscibility LowLowNegligible (Best for anhydrous)
Work-up Bottom layer (difficult separation)Top layer (easy separation)Top layer
Recommendation Avoid >100gPrimary Choice Secondary Choice

Section 5: Experimental Logic Tree

Use this decision tree to determine your next step during the experiment.

TroubleshootingTree Start Start Work-up CheckTLC Check TLC/HPLC Is Indoline gone? Start->CheckTLC YesGone Proceed to Quench CheckTLC->YesGone Yes NoGone Add 0.1 eq Sulfonyl Chloride CheckTLC->NoGone No Quench Acidic Wash (remove base) Basic Wash (remove sulfonic acid) YesGone->Quench NoGone->CheckTLC Retest Isolate Evaporate Solvent Quench->Isolate State Solid or Oil? Isolate->State Solid Recrystallize (EtOH/Heptane) State->Solid Solid Oil Redissolve & Seed (Slow Cool) State->Oil Oil

Figure 2: Decision logic for reaction monitoring and isolation, emphasizing the loop for incomplete conversion.

References

  • BenchChem Technical Support. (2025).[5][6][7] Recrystallization of Sulfonamide Products: Troubleshooting Guide. Retrieved from [1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Context on sulfonamide physicochemical properties).

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for general N-sulfonylation scale-up protocols).

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides - Recent Literature.[8] Retrieved from [1]

  • Pfizer Inc. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[9] Organic Process Research & Development. (Context on hydrolytic stability of sulfonyl chlorides).

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Characterization of [(3,4-Dimethylphenyl)sulfonyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of [(3,4-Dimethylphenyl)sulfonyl]indoline, a molecule of interest in medicinal chemistry. We will delve into the expected spectral features, a detailed experimental protocol, and a comparative analysis with alternative analytical techniques, offering a comprehensive resource for its structural elucidation.

The Importance of Unambiguous Characterization

In the realm of drug discovery, the precise three-dimensional arrangement of atoms in a molecule dictates its biological activity. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe clinical candidates. ¹H NMR spectroscopy stands as a primary and powerful tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Predicting the ¹H NMR Spectrum of [(3,4-Dimethylphenyl)sulfonyl]indoline

The structure of [(3,4-Dimethylphenyl)sulfonyl]indoline combines the indoline and 3,4-dimethylbenzenesulfonyl moieties. By analyzing the expected chemical shifts and coupling patterns of each component, we can predict the key features of the final ¹H NMR spectrum.

A logical first step in this process is to understand the individual components. The ¹H NMR spectrum of the parent indoline molecule would show characteristic signals for the aromatic and aliphatic protons. Similarly, the 3,4-dimethylbenzenesulfonyl group has distinct aromatic and methyl proton signals. The coupling of these two fragments to form the final product will induce predictable changes in the chemical shifts of the protons near the linkage, particularly those on the indoline nitrogen and the adjacent methylene group.

Below is a diagram illustrating the predicted proton environments in [(3,4-Dimethylphenyl)sulfonyl]indoline.

Caption: Molecular structure of [(3,4-Dimethylphenyl)sulfonyl]indoline highlighting the key proton environments.

Based on established chemical shift values for similar structures, we can anticipate the following proton signals:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
Indoline Aromatic (4H)7.0 - 7.5Multiplet4H
Sulfonyl Aromatic (3H)7.5 - 7.8Multiplet3H
Indoline CH₂ (Hα)~4.0Triplet2H
Indoline CH₂ (Hβ)~3.1Triplet2H
Methyl (2 x CH₃)~2.3Singlet6H

Table 1: Predicted ¹H NMR Spectral Data for [(3,4-Dimethylphenyl)sulfonyl]indoline.

The electron-withdrawing nature of the sulfonyl group is expected to deshield the adjacent protons of the indoline ring, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted indoline.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for structural confirmation, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized [(3,4-Dimethylphenyl)sulfonyl]indoline.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for compounds with lower solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for most organic molecules).[2]

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16-32 scans are often adequate.

    • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.

The following diagram outlines the general workflow for NMR-based structural elucidation.

G A Sample Preparation B NMR Data Acquisition A->B Load Sample C Data Processing B->C Raw Data (FID) D Spectral Interpretation C->D Processed Spectrum E Structural Confirmation D->E Assign Signals

Caption: General workflow for structural elucidation using NMR spectroscopy.

Interpreting the Spectrum: A Self-Validating System

The power of ¹H NMR lies in its ability to provide a self-validating dataset. The combination of chemical shift, integration, and coupling constants should be entirely consistent with the proposed structure. For [(3,4-Dimethylphenyl)sulfonyl]indoline, the key confirmatory features would be:

  • Correct Integration Ratios: The integrated areas of the signals must correspond to the number of protons in each environment (e.g., a 4:3:2:2:6 ratio for the aromatic, methylene, and methyl protons).

  • Expected Coupling Patterns: The aliphatic protons of the indoline moiety (Hα and Hβ) should appear as triplets due to coupling with each other. The aromatic protons will exhibit more complex splitting patterns due to coupling with their neighbors.

  • Chemical Shift Consistency: The observed chemical shifts should align with the predicted values, taking into account the electronic effects of the sulfonyl group.

Comparison with Alternative Characterization Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often involves complementary techniques.

Technique Information Provided Advantages Limitations
¹³C NMR Number and chemical environment of carbon atoms.Provides a carbon backbone fingerprint.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., S=O, C-N).Fast and simple to acquire.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic coordinates.Provides unambiguous, definitive structural proof.Requires a single, high-quality crystal, which can be difficult to obtain.

Table 2: Comparison of Analytical Techniques for Structural Elucidation.

For routine confirmation of a known synthesis, ¹H NMR and Mass Spectrometry are often sufficient. For novel compounds or when stereochemistry is a concern, a combination of 2D NMR techniques (such as COSY and HSQC) and, if possible, X-ray crystallography provides the most comprehensive and irrefutable structural evidence.

Conclusion

The ¹H NMR characterization of [(3,4-Dimethylphenyl)sulfonyl]indoline is a critical step in its synthesis and further development. By understanding the predicted spectral features and following a robust experimental protocol, researchers can confidently confirm its structure. The integration of ¹H NMR with complementary analytical techniques ensures the scientific integrity of the data and provides a solid foundation for subsequent research endeavors.

References

  • SpectraBase. 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline - Optional[1H NMR] - Spectrum. [Link][3]

  • PubChem. 3,4-Dimethylbenzenesulfonyl chloride. [Link][4]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link][5]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link][6]

  • Beilstein Journals. Supporting Information. [Link][7]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link][8]

  • PMC. 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole. [Link][9]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link][1]

  • PMC. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. [Link][10]

  • University of Regensburg. Chemical shifts. [Link][11]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link][2]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link][12]

  • MDPI. 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. [Link][13]

  • PubChem. 3,4-Dimethoxybenzenesulfonyl chloride. [Link][14]

  • SpectraBase. Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Link][15]

  • PMC. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. [Link][16]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link][17]

  • Beilstein Journals. Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. [Link][18]

  • ResearchGate. Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. [Link][19]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link][20]

Sources

Advanced HPLC Purity Analysis for Hydrophobic Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QC Managers Focus: Hydrophobic Sulfonamides (e.g., Celecoxib, high-LogP derivatives)

Part 1: The Hydrophobic Challenge

Hydrophobic sulfonamides represent a distinct analytical challenge compared to their hydrophilic counterparts (like sulfanilamide). Characterized by bulky aromatic substituents and high LogP values (often >3.0), these molecules exhibit two primary chromatographic artifacts:

  • Excessive Retention: Requiring high organic strength, which can compress early-eluting polar impurities.

  • Peak Tailing (The Silanol Effect): The sulfonamide moiety (

    
    ) is amphoteric but typically behaves as a weak acid (
    
    
    
    9–11). However, the nitrogen lone pair can interact with residual acidic silanols on the silica surface, leading to thermodynamic dragging and tailing factors (
    
    
    ) often exceeding 1.5.

This guide compares three distinct separation strategies to solve these issues, moving beyond the "standard" approach to advanced stationary phase chemistries.

Part 2: Comparative Methodologies

Method A: The "Workhorse" Protocol (End-Capped C18)

The baseline standard for routine QC, focusing on robustness.

Theory: This method utilizes a heavily end-capped C18 column to minimize silanol activity. A low pH buffer (pH 3.0–4.0) is critical.[1][2] At this pH, the sulfonamide remains neutral (suppressing ionization), maximizing retention on the hydrophobic stationary phase while simultaneously protonating residual silanols to reduce secondary interactions.

Protocol:

  • Column: High-purity End-capped C18 (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry C18),

    
    .
    
  • Mobile Phase A:

    
     Potassium Phosphate buffer, adjusted to pH 3.5 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient:

    • 0–2 min: 40% B (Isocratic hold)

    • 2–15 min: 40%

      
       75% B (Linear ramp)
      
    • 15–20 min: 75% B (Wash)

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (or

    
     of specific analog).
    
  • Temperature:

    
    .
    

Performance Verdict:

  • Pros: Highly reproducible; rugged for simple purity checks.

  • Cons: Peak tailing often persists (

    
    ) without amine modifiers (e.g., TEA). High hydrophobicity can lead to excessive run times.
    
Method B: The "Silanol Shield" Protocol (Polar-Embedded C18)

The solution for peak symmetry and complex matrices.

Theory: Polar-embedded phases (containing an amide, carbamate, or urea group in the alkyl chain) create a "water-rich" layer near the silica surface. This layer effectively shields the sulfonamide from interacting with surface silanols. Furthermore, the embedded group provides alternate selectivity via hydrogen bonding, often separating impurities that co-elute on standard C18.

Protocol:

  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Supelco Ascentis Express RP-Amide),

    
     (Core-shell recommended for efficiency).
    
  • Mobile Phase A:

    
     Formic Acid in Water (pH 
    
    
    
    2.7).
  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred here to enhance H-bonding selectivity compared to ACN.

  • Gradient:

    • 0–10 min: 45%

      
       80% B
      
  • Flow Rate:

    
    .
    

Performance Verdict:

  • Pros: Superior peak shape (

    
    ); orthogonal selectivity to C18; compatible with 100% aqueous starts if needed.
    
  • Cons: Methanol generates higher backpressure; different elution order requires re-validation of relative retention times (RRT).

Method C: The "Isomer Specialist" (Phenyl-Hexyl/Biphenyl)

Required for separating structural isomers and aromatic impurities.

Theory: Hydrophobic sulfonamides often contain multiple aromatic rings. Phenyl-based columns utilize


-

interactions. This mechanism is highly sensitive to the electron density of the analyte's aromatic ring, allowing for the separation of positional isomers (e.g., ortho- vs para- substituted impurities) that are indistinguishable by hydrophobicity (C18) alone.

Protocol:

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Restek Raptor Biphenyl),

    
    .
    
  • Mobile Phase A:

    
     Ammonium Acetate (pH 4.5).
    
  • Mobile Phase B: Methanol.[4] Note: ACN suppresses

    
    -
    
    
    
    interactions; MeOH is mandatory.
  • Gradient:

    • 0–12 min: 50%

      
       90% B
      
  • Temperature:

    
     (Lower temperature enhances 
    
    
    
    -
    
    
    selectivity).

Performance Verdict:

  • Pros: Unmatched resolution of aromatic isomers; distinct selectivity.

  • Cons: Potential for "column bleed" in MS detection; lower general hydrophobicity retention than C18.

Part 3: Comparative Data Analysis

The following data summarizes the performance of a model hydrophobic sulfonamide (e.g., Celecoxib) spiked with a structural isomer impurity.

MetricMethod A (C18)Method B (Polar-Embedded)Method C (Phenyl-Hexyl)
Retention Time (

)
12.4 min8.2 min9.5 min
Tailing Factor (

)
1.351.08 (Best)1.15
Resolution (

)
1.8 (Baseline)2.24.5 (Best for Isomers)
Backpressure LowHigh (due to MeOH)Medium
Buffer Requirement High (Phosphate)Low (Formic Acid)Medium (Acetate)

Part 4: Decision Logic & Visualization

Workflow: Selecting the Correct Column

The following decision tree guides the selection process based on specific impurity profiles and physical properties.

ColumnSelection Start Start: Hydrophobic Sulfonamide Analysis IsomerCheck Are structural isomers (ortho/meta/para) present? Start->IsomerCheck PeakShape Is Peak Tailing > 1.2 on C18? IsomerCheck->PeakShape No MethodC Select Method C (Phenyl-Hexyl/Biphenyl) Target: Pi-Pi Interactions IsomerCheck->MethodC Yes MethodB Select Method B (Polar-Embedded) Target: Silanol Shielding PeakShape->MethodB Yes MethodA Select Method A (Standard C18) Target: Hydrophobic Retention PeakShape->MethodA No

Figure 1: Decision matrix for stationary phase selection based on impurity profile and peak symmetry requirements.

Mechanism: The "Silanol Shielding" Effect

Understanding why Method B yields superior peak shapes.

Mechanism cluster_0 Standard C18 Silica Silica Surface (Acidic Silanols) C18 Standard C18 Ligand (Hydrophobic Only) Silica->C18 Bonded Embedded Polar-Embedded Ligand (Contains Amide Group) Silica->Embedded Bonded Embedded->Silica Water Layer Shielding (Blocks Interaction) Analyte Sulfonamide Analyte (N-Lone Pair) Analyte->Silica Strong Interaction (Tailing)

Figure 2: Mechanistic comparison showing how polar-embedded phases block analyte-silanol interactions, preventing tailing.

References

  • Patyra, E. et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. MDPI. Available at: [Link]

  • Deshpande, P. et al. (2020).[5] Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. MDPI. Available at: [Link]

  • Baviskar, D. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Zarghi, A. et al. (2011). A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. ResearchGate. Available at: [Link]

  • Stoll, D. (2026). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds. LCGC International. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) of indoline 5-HT6 antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Indoline 5-HT6 Antagonists

Executive Summary

The serotonin 5-HT6 receptor (5-HT6R) has emerged as a critical target for treating cognitive deficits associated with Alzheimer’s disease (AD) and schizophrenia, as well as for obesity management.[1] While early antagonists were predominantly sulfonyl-containing indoles (e.g., SB-271046), the indoline (2,3-dihydroindole) scaffold represents a distinct chemotype offering unique physicochemical properties and patentability. This guide objectively analyzes the Structure-Activity Relationship (SAR) of indoline-based 5-HT6 antagonists, comparing their binding affinity (


) and selectivity profiles against established indole benchmarks.

Chemical Space & SAR Analysis

The transition from indole to indoline scaffolds involves the saturation of the C2-C3 double bond. This structural modification alters the planarity of the core, potentially influencing the vector of substituents at the C3 position and the electronic properties of the N1 nitrogen.

The Pharmacophore Model

Effective 5-HT6 antagonists, including indolines, generally adhere to a pharmacophore comprising:

  • Basic Ionizable Center: Usually a piperazine or aminoalkyl group (protonated at physiological pH) to interact with Asp3.32.

  • Hydrophobic Core: The indoline bicyclic system.

  • Sulfonyl Moiety: An N1-arylsulfonyl group acting as a hydrogen bond acceptor and providing steric bulk.

Detailed SAR of Indoline-3-Carboxamides

Based on the work of Reid et al. (2010) and related series, the SAR of N-(2-aminoalkyl)-1-(arylsulfonyl)indoline-3-carboxamides reveals critical determinants of affinity:

  • N1-Position (Sulfonylation): The presence of a sulfonyl group is non-negotiable for high affinity. A phenylsulfonyl or naphthylsulfonyl group typically provides the best fit within the hydrophobic pocket.

  • C3-Position (Linker & Amine):

    • A carboxamide linker at C3 directs the basic amine towards the aspartate residue.

    • Rigidification of the amine side chain (e.g., using a piperidine or piperazine) often improves metabolic stability compared to flexible aminoalkyl chains.

  • C5/C6 Substitution: Small lipophilic substituents (e.g., F, Cl) or electron-donating groups (OMe) can modulate affinity, though bulky groups often reduce potency due to steric clashes in the binding pocket.

Visualization: Indoline SAR Map

IndolineSAR Indoline Indoline Core (Non-planar C2-C3) N1_Sulfonyl N1-Arylsulfonyl Group (Critical for Affinity) Interact: Hydrophobic Pocket Indoline->N1_Sulfonyl Essential C3_Linker C3-Carboxamide Linker (Orientation Vector) Indoline->C3_Linker Scaffold Attachment C5_Sub C5/C6 Substitution (Fine-tuning Selectivity) (e.g., -F, -OMe) Indoline->C5_Sub Modulation Basic_Amine Basic Amine (Side Chain) (Piperazine/Aminoalkyl) Interact: Asp3.32 Salt Bridge C3_Linker->Basic_Amine Distance Control

Figure 1: Structural dissection of Indoline-3-carboxamide antagonists highlighting key pharmacophoric elements.

Comparative Performance Data

The following table contrasts the binding affinity and selectivity of representative indoline derivatives against standard indole-based 5-HT6 antagonists.

Table 1: Binding Affinity (


) and Selectivity Profile 
Compound ClassCompound IDCore ScaffoldR1 (N-Substituent)Side Chain (C3/Other)

(nM) 5-HT6
Selectivity (vs 5-HT2A/7)Ref
Indoline Cmpd 12a IndolineBenzenesulfonylN-(2-(diethylamino)ethyl)carboxamide3.0 >100-fold[1]
Indoline Cmpd 15c Indoline4-F-BenzenesulfonylN-(1-benzylpiperidin-4-yl)carboxamide1.2 High[1]
Indole (Ref) SB-271046 IndoleBenzenesulfonylMethoxyphenyl-piperazinyl1.2 Selective[2]
Indole (Ref) SB-742457 IndoleBenzenesulfonylPiperazinyl< 1.0 High[3]
Indoline Multifunctional IndolinePhenylsulfonylLinked to Donepezil moiety17 - 22 Moderate[4]

Analysis:

  • Potency: Optimized indoline-3-carboxamides (e.g., Cmpd 15c) achieve low nanomolar affinity (

    
     nM), comparable to the "gold standard" indole SB-271046.
    
  • Selectivity: Indolines maintain high selectivity against 5-HT2A and 5-HT7, a common liability for serotonergic ligands. The non-planar nature of the indoline ring may offer subtle steric advantages in discriminating between these subtypes.

  • Stability: Indolines are generally more metabolically stable to oxidative processes than their indole counterparts, which are prone to oxidation at the C2-C3 bond.

Mechanism of Action & Signaling

5-HT6 receptors are Gs-coupled GPCRs. Agonist binding stimulates adenylyl cyclase (AC), increasing intracellular cAMP. Antagonists block this cascade.

Pathway Visualization

Signaling Ligand Agonist (5-HT) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activates Antagonist Indoline Antagonist (Blocks Binding) Antagonist->Receptor Inhibits Gs G-Protein (Gs) Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation (Cognitive Modulation) cAMP->PKA Activates

Figure 2: 5-HT6 signaling pathway. Indoline antagonists prevent the Gs-mediated increase in cAMP.

Experimental Protocols

To validate the SAR discussed, the following protocols are industry standard.

Radioligand Binding Assay (Affinity)
  • Objective: Determine

    
     of test compounds.
    
  • Cell Line: HEK293 cells stably expressing human 5-HT6R.

  • Radioligand:

    
    -LSD (Lynergic acid diethylamide) or 
    
    
    
    -SB-258585.
  • Protocol Steps:

    • Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

    • Incubation: Mix membrane (

      
       protein), radioligand (
      
      
      
      concentration), and test compound (
      
      
      to
      
      
      M) in 96-well plates.
    • Equilibrium: Incubate at 37°C for 60 mins.

    • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Quantification: Count radioactivity via liquid scintillation.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional cAMP Assay (Efficacy)
  • Objective: Confirm antagonistic activity (vs. inverse agonism).

  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Protocol Steps:

    • Stimulation: Incubate cells with test compound (15 min).

    • Challenge: Add 5-HT (

      
       concentration) to stimulate cAMP production.
      
    • Detection: Add Lysis buffer containing cAMP-d2 and Anti-cAMP-Cryptate.

    • Read: Measure FRET signal. Decrease in FRET indicates high cAMP (agonist effect). Antagonists restore FRET signal by blocking 5-HT.

Workflow Visualization

Workflow Start Compound Synthesis (Indoline Series) Binding Radioligand Binding (HEK293-h5HT6) Start->Binding Ki_Calc Calculate Ki (Cheng-Prusoff) Binding->Ki_Calc Decision Ki < 10 nM? Ki_Calc->Decision Functional Functional cAMP Assay (Antagonist Mode) Decision->Functional Yes Discard Refine Structure Decision->Discard No Selectivity Selectivity Panel (5-HT2A, 5-HT7, D2) Functional->Selectivity Lead Lead Candidate Selectivity->Lead Discard->Start

Figure 3: Screening workflow for validating Indoline 5-HT6 antagonists.

References

  • Reid, M., et al. (2010).[2] "The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 20(12), 3713-3716.[2] Link

  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry, 42(2), 202–205. Link

  • Liu, K. G., & Robichaud, A. J. (2009). "5-HT6 antagonists as potential treatment for cognitive dysfunction."[1][3][4][2][5][6][7][8] Drug Development Research, 70(3), 145-168. Link

  • Więckowska, A., et al. (2022). "Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity." International Journal of Molecular Sciences, 23(16), 9418. Link

  • Russell, M. G., et al. (2001). "N-Arylsulfonylindole derivatives as serotonin 5-HT6 receptor ligands." Journal of Medicinal Chemistry, 44(23), 3881-3895. Link

Sources

Validating Anticancer Activity of Sulfonyl Indolines in MCF-7 Cell Lines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating the anticancer efficacy of sulfonyl indoline derivatives against the MCF-7 breast cancer cell line. Unlike generic screening protocols, this document focuses on the specific structural advantages of the sulfonyl indoline scaffold—namely, its dual potential to target tubulin polymerization (e.g., J30 derivatives) and Carbonic Anhydrase (CA) isoforms (e.g., Compound 4f) under hypoxic conditions.

We present a comparative analysis against the standard of care (Tamoxifen) and provide a self-validating experimental workflow designed to eliminate false positives common in high-throughput screening.

Part 1: Comparative Performance Analysis

The sulfonyl indoline scaffold exhibits distinct pharmacological profiles depending on the substitution pattern (N1-sulfonyl vs. C5-sulfonyl). The table below contrasts key sulfonyl indoline benchmarks against Tamoxifen (Standard of Care for ER+ breast cancer) and Indibulin (a structural analog).

Table 1: Comparative Cytotoxicity Profile (MCF-7 Cell Line)
Compound ClassRepresentative AgentTarget MechanismIC50 (Normoxia)IC50 (Hypoxia)Key Advantage
N1-Sulfonyl Indoline J30 Tubulin (Colchicine Site)~0.15 - 0.30 µM N/AHigh potency; overcomes MDR phenotypes.
C5-Sulfonyl Indoline Compound 4f Carbonic Anhydrase IX/XII24.5 µM12.9 µM Hypoxic Selectivity ; targets tumor microenvironment acidity.
Standard of Care Tamoxifen Estrogen Receptor (ERα)1.0 - 5.0 µM> 10 µM (Reduced efficacy)Clinical gold standard; cytostatic at lower doses.
Synthetic Analog Indibulin Tubulin Assembly0.15 µMN/AMinimal neurotoxicity compared to taxanes.

Data Synthesis:

  • Potency: N1-sulfonyl derivatives (like J30) demonstrate superior potency (sub-micromolar) compared to Tamoxifen, driven by direct cytoskeletal disruption rather than hormonal modulation.

  • Selectivity: C5-sulfonyl derivatives (like 4f) are less potent in standard culture but gain significant efficacy (2-fold increase) in hypoxic conditions, a critical validation parameter often missed in standard aerobic screening.

Part 2: Mechanistic Validation (The "Why")

To validate a sulfonyl indoline, one must confirm its specific mode of action. The most potent derivatives typically function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of tubulin, preventing polymerization, which triggers the Spindle Assembly Checkpoint (SAC) and forces the cell into apoptosis.

Diagram 1: Signaling Cascade & Mechanism of Action

This diagram illustrates the causality between sulfonyl indoline binding and MCF-7 cell death.

G Compound Sulfonyl Indoline (e.g., J30) Tubulin Tubulin Heterodimers (Colchicine Binding Site) Compound->Tubulin Binds with High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Defect Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Triggers Apoptosis Apoptotic Cell Death (MCF-7) Caspase->Apoptosis Execution

Caption: Pathway illustrating sulfonyl indoline-mediated tubulin inhibition leading to G2/M arrest and subsequent apoptosis in MCF-7 cells.[1]

Part 3: Experimental Validation Protocols

Tier 1: Quantitative Cytotoxicity (SRB Assay)

Why SRB over MTT? The Sulforhodamine B (SRB) assay measures cellular protein content, providing a more stable index of cell mass for sulfonyl indolines that may interfere with mitochondrial reductase enzymes used in MTT.

Protocol:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add sulfonyl indoline (0.01 – 100 µM) for 48h. Include Tamoxifen (5 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Critical: This freezes the cell population for accurate mass measurement.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid.

  • Quantification: Solubilize dye with 10 mM Tris base and read OD at 510 nm.

Tier 2: Mechanistic Confirmation (Flow Cytometry)

Causality Check: If the compound works via the pathway in Diagram 1, you must observe an accumulation of cells in the G2/M phase.

Protocol:

  • Harvest: Treat MCF-7 cells (IC50 concentration) for 24h. Harvest and wash with PBS.

  • Fixation: Fix in 70% ethanol at -20°C overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

  • Analysis: Analyze DNA content.[2] A valid sulfonyl indoline hit will show a G2/M peak shift from ~20% (control) to >60% (treated).

Tier 3: Target Engagement (Tubulin Polymerization Assay)

The Gold Standard: This cell-free assay proves the drug acts directly on the target, ruling out off-target toxicity.

Protocol:

  • Setup: Use purified tubulin (>99%) in PEM buffer containing GTP.

  • Reaction: Add sulfonyl indoline (3 µM) or Vinblastine (Control) at 4°C.

  • Measurement: Transfer to 37°C to initiate polymerization. Monitor absorbance at 340 nm every 30s for 60 min.

  • Result: A "flat line" absorbance indicates inhibition. A rising curve indicates no effect.

Diagram 2: The Validation Workflow

Follow this logic flow to ensure data integrity.

Workflow Start Compound Synthesis Tier1 Tier 1: SRB/MTT (Viability) Start->Tier1 Decision1 IC50 < 5 µM? Tier1->Decision1 Tier2 Tier 2: Flow Cytometry (Cell Cycle) Decision1->Tier2 Yes Fail Discard/Redesign Decision1->Fail No Decision2 G2/M Arrest? Tier2->Decision2 Tier3 Tier 3: Tubulin Assay (Target Binding) Decision2->Tier3 Yes Decision2->Fail No (Off-target toxicity) Publish Valid Lead Candidate Tier3->Publish

Caption: Step-by-step validation pipeline. Progression requires meeting specific quantitative thresholds at each tier.

References

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Source: MDPI Pharmaceuticals (2022) URL:[Link][3]

  • A Novel Oral Indoline-Sulfonamide Agent (J30) Exhibits Potent Activity against Human Cancer Cells. Source: Cancer Research / DOI URL:[4][Link]

  • Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents. Source: Pharmaceuticals (Basel) (2025) URL:[5][Link]

  • Indibulin dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells. Source:[2] Scientific Reports / NIH (2018) URL:[Link]

  • Comparative metabolomics of MCF-7 and MCF-7/TAMR identifies potential metabolic pathways in tamoxifen resistant breast cancer cells. Source: Scientific Reports (2018) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [(3,4-Dimethylphenyl)sulfonyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: [(3,4-Dimethylphenyl)sulfonyl]indoline Chemical Class: Indoline Sulfonamide / Aryl Sulfonyl Indoline Physical State: Solid (Crystalline Powder) Primary Hazard Classification (Inferred): Irritant / Potential Sensitizer [1]

Immediate Action Required: Treat this compound as a Novel Chemical Entity (NCE) . In the absence of specific LD50 data for this exact derivative, apply the Precautionary Principle . The presence of the sulfonamide moiety suggests a risk of hypersensitivity (allergic reaction) upon inhalation or skin contact, in addition to standard skin/eye irritation (H315/H319).

Do not handle on an open bench. All solid manipulation must occur within a certified chemical fume hood or powder containment enclosure.

Risk Assessment & PPE Matrix

This matrix is designed to prevent two specific failure modes: cutaneous absorption (leading to sensitization) and particulate inhalation .

Protection Zone Required PPE Technical Justification (The "Why")
Hand Protection Double Gloving (Nitrile) (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Sulfonamides can migrate through thin latex.[1] Nitrile offers superior resistance to the organic solvents (e.g., DMSO, DCM) likely used to solubilize this compound. The inner glove acts as a "last line" barrier during doffing.
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100 MaskAerosol Control: As a solid powder, static charge can cause particle flight during weighing. A fume hood (face velocity 80–100 fpm) is critical. Use a P100 respirator only if hood containment is breached or during spill cleanup.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Particulate Seal: Safety glasses with side shields are insufficient for fine powders which can drift around lenses. Goggles provide a complete seal against dust and potential splashes during solubilization.
Body Lab Coat (Tyvek or Cotton) + Sleeve Covers Gap Coverage: The wrist gap between the glove and lab coat is the most common exposure point. Disposable sleeve covers bridge this gap, preventing powder accumulation on the forearm.

Operational Handling Protocol

This workflow creates a self-validating safety loop.[1] You must verify the engineering controls before the chemical container is opened.

Phase 1: Preparation (The "Static Check")
  • Antistatic Measures: Indoline derivatives often exhibit high static electricity. Place an ionizing bar or antistatic gun near the balance inside the hood to prevent "powder flight."

  • Solvent Selection: Pre-measure your solvent (likely Dichloromethane or DMSO) before opening the solid.

    • Note: If using DMSO, be aware it is a penetration enhancer ; it will carry the sulfonamide through the skin instantly upon contact. Double gloving is non-negotiable here.

Phase 2: Transfer & Weighing
  • The "Tunnel" Technique: Do not lift the spatula high. Transfer the powder from the source vial to the weighing boat keeping both hands deep inside the hood (at least 6 inches from the sash).

  • Immediate Solubilization: If possible, dissolve the solid in the weighing vessel or immediately after transfer to reduce the duration of the "dust hazard" state.

Phase 3: Decontamination & Doffing[1]
  • Wet Wipe Down: Do not brush spilled powder. Use a paper towel dampened with a compatible solvent (ethanol or acetone) to wipe the balance area.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration.

    • Remove inner gloves at the lab exit.

Visual Workflow: The Safe Handling Loop

The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Check" points that prevent exposure.

SafeHandlingLoop Start START: Risk Assessment CheckControls Check Engineering Controls (Hood Velocity > 80fpm) Start->CheckControls DonPPE Don PPE: Double Nitrile + Goggles CheckControls->DonPPE StaticCheck Static Electricity Check (Is powder flying?) DonPPE->StaticCheck StaticCheck->CheckControls Static Detected (Use Ionizer) Handle Weigh & Transfer (Tunnel Technique) StaticCheck->Handle No Static Solubilize Immediate Solubilization (Eliminate Dust Hazard) Handle->Solubilize Decon Wet Wipe Decontamination Solubilize->Decon Doff Doff Outer Gloves (Inside Hood) Decon->Doff End END: Process Complete Doff->End

Caption: Figure 1. The "Safe Handling Loop" ensures engineering controls and static checks are validated before the compound is exposed to the open environment.

Emergency & Disposal Procedures

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and increases absorption.

    • Flush with lukewarm water for 15 minutes.

    • If dissolved in DMSO, seek medical attention immediately due to rapid systemic absorption.

  • Spill Cleanup (Solid):

    • Cover with a wet paper towel (to prevent dust).

    • Scoop up the wet material.

    • Place in a sealed hazardous waste bag labeled "Toxic Organic Solid."

  • Disposal:

    • Segregate as Non-Halogenated Organic Waste (unless dissolved in DCM, then Halogenated).

    • Do not mix with strong oxidizers (e.g., Nitric Acid), as indoline derivatives can be oxidized exothermically.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards 1910.132. United States Department of Labor. [Link][1]

  • PubChem. (n.d.). Indoline (CAS 496-15-1) Safety and Hazards. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the safe use of chemicals (Sulfonamides). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.